Fmoc-L-Cys(SIT)-OH
Description
The exact mass of the compound this compound is 445.13815069 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutan-2-yldisulfanyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4S2/c1-14(2)15(3)30-29-13-21(22(25)26)24-23(27)28-12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,24,27)(H,25,26)/t15?,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPKLVSLCQPEHS-FXMQYSIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)SSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C)SSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-L-Cys(SIT)-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethyloxycarbonyl)-S-(sec-isoamylthio)-L-cysteine, commonly known as Fmoc-L-Cys(SIT)-OH. This document is intended for researchers, scientists, and professionals in the fields of peptide chemistry and drug development, offering in-depth information on its properties, synthesis, and applications in solid-phase peptide synthesis (SPPS).
Introduction
This compound is a protected amino acid derivative of L-cysteine, designed for use in Fmoc-based solid-phase peptide synthesis. The cysteine thiol group is protected by a sec-isoamylthio (SIT) group, a disulfide-based protecting group that offers significant advantages in the synthesis of cysteine-containing peptides. The SIT group provides robust protection during peptide chain elongation and is readily removed under mild reductive conditions, offering orthogonality with the standard acid-labile side-chain protecting groups used in Fmoc/tBu chemistry.
The development of the SIT protecting group addresses some of the limitations of other cysteine protecting groups, such as the commonly used S-tert-butylthio (StBu) group, by offering faster and more efficient deprotection.[1]
Chemical and Physical Properties
This compound is a white to off-white solid, soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[2]
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₇NO₄S₂ | [3][4] |
| Molecular Weight | 445.59 g/mol | [3][4] |
| CAS Number | 2545642-31-5 | [3] |
| Appearance | White to off-white powder | [2] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the Fmoc protection of L-cystine, followed by reduction and subsequent reaction with an activated form of sec-isoamyl mercaptan.[2]
Experimental Protocol for Synthesis
The following protocol is adapted from the supporting information of Chakraborty et al., Org. Lett. 2020.
Step 1: Synthesis of bis-Fmoc-Cystine
-
Dissolve L-cystine in an aqueous solution.
-
Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in acetone dropwise while maintaining the pH at 9-9.5 with aqueous K₂CO₃.
-
Stir the reaction at room temperature for 7 hours.
-
Concentrate the mixture under reduced pressure to remove acetone.
-
Extract with DCM to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer with 6M HCl to precipitate bis-Fmoc-Cystine.
-
Filter and dry the precipitate.
Step 2: Synthesis of Fmoc-Cys-OH
-
Dissolve bis-Fmoc-cystine in a mixture of MeCN and H₂O.
-
Add 2M HCl and Zinc dust.
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter to remove excess zinc.
-
Evaporate the solvent and purify to obtain Fmoc-Cys-OH.
Step 3: Synthesis of this compound
-
Dissolve sec-isoamyl mercaptan in DCM at -50°C.
-
Add N-chlorosuccinimide (NCS) and stir for 15 minutes.
-
In a separate flask, dissolve Fmoc-Cys-OH in THF at -50°C.
-
Quickly add the first mixture to the Fmoc-Cys-OH solution.
-
Stir the reaction mixture for 2 hours at -50°C, then allow it to warm to room temperature.
-
Wash the reaction mixture with acidified water.
-
Collect the organic layer, dry it over MgSO₄, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/EtOAc gradient to yield this compound as a white solid.
Characterization Data
| Data Type | Observed Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.77 (d, J = 7.5 Hz, 2H), 7.61 (d, J = 7.4 Hz, 2H), 7.41 (t, J = 7.5 Hz, 2H), 7.32 (t, J = 7.4 Hz, 2H), 5.71 (d, J = 7.8 Hz, 1H), 4.67 (m, 1H), 4.45 (m, 2H), 4.25 (t, J = 7.1 Hz, 1H), 3.21 (dd, J = 14.2, 4.2 Hz, 1H), 3.08 (dd, J = 14.2, 5.2 Hz, 1H), 2.81 (m, 1H), 1.75 (m, 1H), 1.48 (m, 1H), 1.25 (d, J = 6.8 Hz, 3H), 0.95 (m, 6H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 174.4, 156.0, 143.8, 141.3, 127.8, 127.1, 125.2, 120.0, 67.5, 53.2, 51.8, 47.1, 41.9, 33.8, 26.2, 19.8, 16.5, 11.8. |
| Yield | 52.5% |
Data adapted from the supporting information of Chakraborty et al., Org. Lett. 2020.
Application in Solid-Phase Peptide Synthesis
This compound is fully compatible with standard Fmoc/tBu solid-phase peptide synthesis protocols.[1] The SIT group is stable to the basic conditions required for Fmoc group removal (e.g., 20% piperidine in DMF) and the acidic conditions for final cleavage from the resin and removal of other side-chain protecting groups (e.g., TFA).[5]
General SPPS Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide AM resin) in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (including this compound) using a suitable coupling reagent (e.g., DIC/OxymaPure or HBTU/DIEA) in DMF.
-
Washing: Wash the resin with DMF.
-
Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.
-
Cleavage and Global Deprotection: Treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. The Cys(SIT) group remains intact.
Deprotection of the SIT Group
The SIT group is removed under mild reductive conditions, typically using dithiothreitol (DTT). This can be performed either in solution after cleavage from the resin or on-resin before cleavage.[1][6]
On-Resin Deprotection Protocol:
-
After peptide synthesis, wash the peptidyl-resin with DMF.
-
Treat the resin with a solution of DTT (e.g., 50 eq.) and a base (e.g., DIEA, 50 eq.) in DMF.
-
Repeat the treatment as necessary.
-
Wash the resin with DMF and DCM.
-
Proceed with cleavage from the resin.
Solution-Phase Deprotection Protocol:
-
After cleavage and precipitation, dissolve the crude peptide containing the Cys(SIT) group in a suitable buffer (e.g., ammonium bicarbonate).
-
Add a solution of DTT.
-
Monitor the reaction by HPLC or LC-MS.
-
Purify the deprotected peptide by preparative HPLC.
Comparative Data: SIT vs. StBu Deprotection
A key advantage of the SIT protecting group is its significantly faster removal compared to the StBu group.
| Protecting Group | Deprotection Conditions | Time for Complete Removal | Reference |
| Cys(StBu) | DTT in DMF | > 500 min (only 60% removed) | [3] |
| Cys(SIT) | DTT in DMF | 160 min | [3] |
| Cys(StBu) | DTT in DMF with 5% H₂O | 250 min | [3] |
| Cys(SIT) | DTT in DMF with 5% H₂O | < 40 min | [3] |
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Synthesis Workflow
References
An In-depth Technical Guide to Fmoc-L-Cys(SIT)-OH: A Key Reagent in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-Fmoc-S-(sec-isoamylthio)-L-cysteine [Fmoc-L-Cys(SIT)-OH], a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex, cysteine-rich peptides. This document details its chemical structure, physicochemical properties, and its application in peptide chemistry, including detailed experimental protocols and workflow visualizations.
Core Concepts and Chemical Properties
This compound is a derivative of the amino acid L-cysteine, where the alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a sec-isoamylthio (SIT) group.[1][2] This strategic protection scheme allows for its seamless integration into the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis methodology.[3] The Fmoc group provides temporary protection of the N-terminus, which can be cleaved under mild basic conditions, while the SIT group offers semi-permanent protection of the highly reactive cysteine thiol, preventing undesired side reactions during peptide chain elongation.[3]
The SIT protecting group is a disulfide-based moiety that offers distinct advantages over other thiol protecting groups, such as S-tert-butylthio (StBu).[1][3] Notably, the SIT group is sterically less hindered, allowing for more rapid and efficient deprotection under mild reducing conditions.[1][2]
Physicochemical and Structural Data
The key quantitative and qualitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutan-2-yldisulfanyl)propanoic acid | |
| Synonyms | Fmoc-Cys(SIT)-OH, N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(sec-isoamyl mercaptan)-L-cysteine | [1][2] |
| CAS Number | 2545642-31-5 | [1] |
| Molecular Formula | C₂₃H₂₇NO₄S₂ | [1] |
| Molecular Weight | 445.6 g/mol | [1] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM); poorly soluble in water. | |
| Storage Temperature | 2-8°C | [1][2] |
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide chain via Fmoc-based SPPS and the subsequent deprotection of the SIT group to liberate the free thiol.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard manual SPPS cycle for the addition of an amino acid, such as this compound, to a growing peptide chain on a solid support resin (e.g., Wang or Rink Amide resin).
1. Resin Swelling:
-
Place the desired amount of resin in a reaction vessel.
-
Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of this compound and a suitable coupling agent (e.g., HCTU, HATU) in DMF.
-
Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA), to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
-
To monitor the reaction, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
4. Capping (Optional):
-
If the coupling reaction is incomplete, any unreacted free amines can be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.
-
Wash the resin thoroughly with DMF.
5. Final Washing:
-
After a successful coupling step, wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to prepare for the next cycle or final cleavage.
Deprotection of the S-sec-isoamylthio (SIT) Group
The SIT group is selectively removed to expose the cysteine thiol, which is a critical step for subsequent modifications, such as disulfide bond formation. This deprotection is typically performed while the peptide is still attached to the solid support.
1. Resin Preparation:
-
After the completion of peptide synthesis, the resin-bound peptide with the N-terminal Fmoc group either on or off.
-
Wash the resin thoroughly with DMF and then with the reaction buffer (e.g., an aqueous buffer or a mixture of DMF and water).
2. SIT Cleavage:
-
Prepare a deprotection cocktail consisting of a reducing agent, typically dithiothreitol (DTT). A common solution is 50-100 mM DTT in a suitable buffer.
-
The addition of 5% water to the solvent can significantly accelerate the deprotection of the SIT group.[1][2]
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature. The reaction time can vary from less than 40 minutes to a few hours.[1][2] The progress of the deprotection can be monitored by HPLC analysis of a cleaved peptide sample.
-
In a comparative study, the SIT group was completely removed in under 40 minutes with the addition of 5% water, whereas the StBu group required 250 minutes under the same conditions.[1][2]
3. Washing:
-
Once the deprotection is complete, drain the DTT solution.
-
Wash the resin extensively with the reaction buffer to remove the cleaved protecting group and excess DTT.
-
Follow with washes using DMF and DCM.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving this compound.
Caption: Workflow of a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for the deprotection of the sec-isoamylthio (SIT) group.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of cysteine-containing peptides. Its compatibility with standard Fmoc-SPPS protocols and the efficient, mild deprotection of the SIT group make it a superior choice for the synthesis of complex peptides, including those with multiple disulfide bonds. The detailed protocols and workflows provided in this guide serve as a practical resource for researchers and professionals in the field of peptide chemistry and drug development.
References
The SIT Protecting Group in Peptide Synthesis: A Technical Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity in the final product. This is particularly crucial for complex peptides containing multiple cysteine residues, where the formation of specific disulfide bridges is essential for biological activity. The sec-isoamyl mercaptan (SIT) protecting group has emerged as a valuable tool in the peptide chemist's arsenal, offering distinct advantages over traditional cysteine protecting groups. This technical guide provides an in-depth exploration of the SIT protecting group, its applications, and detailed experimental protocols.
The SIT Protecting Group: A Chemical Overview
The SIT protecting group is a disulfide-based protecting group for the thiol side chain of cysteine.[1][2] It is introduced as a mixed disulfide with the cysteine residue. The chemical structure of the SIT group is derived from sec-isoamyl mercaptan (3-methyl-2-butanethiol).[2][3]
The SIT group is designed to be stable during the standard cycles of solid-phase peptide synthesis (SPPS), particularly under the basic conditions required for Fmoc group removal (e.g., piperidine treatment) and the acidic conditions used for Boc group removal.[4][5] Its key feature is its lability under mild reductive conditions, which allows for orthogonal deprotection strategies in the presence of other protecting groups.[2][6]
Advantages of the SIT Protecting Group
The SIT protecting group offers several key advantages over other commonly used cysteine protecting groups, such as S-tert-butyl (StBu) and S-trityl (Trt).
-
Mild and Efficient Cleavage: The SIT group is readily cleaved by reducing agents like dithiothreitol (DTT) under mild conditions.[1][2] This is in contrast to the often sluggish and incomplete removal of the StBu group.[2]
-
Orthogonality: The reductive cleavage of the SIT group is orthogonal to the acidic cleavage of Trt, Mmt, and tert-butyl-based side-chain protecting groups, as well as the basic cleavage of the Fmoc group.[3][4] This orthogonality is critical for the regioselective formation of multiple disulfide bonds.
-
Reduced Racemization: Studies have shown that the use of Fmoc-Cys(SIT)-OH in peptide synthesis leads to less racemization compared to Fmoc-Cys(StBu)-OH and Fmoc-Cys(Trt)-OH.[2]
-
Enhanced Stability: The SIT group exhibits high stability towards the piperidine solutions used for Fmoc deprotection in SPPS, a notable advantage over groups like S-2,6-dimethoxybenzyl (S-DMP) which can be prematurely cleaved.[1][5]
Quantitative Performance Data
The performance of the SIT protecting group has been quantitatively compared to other protecting groups, particularly StBu.
Table 1: Comparative Deprotection Kinetics of Cys(SIT) vs. Cys(StBu)
| Protecting Group | Deprotection Conditions | Time for Complete Removal |
| SIT | DTT in MeCN | 160 minutes |
| StBu | DTT in MeCN | > 500 minutes (only 60% removed) |
| SIT | DTT in MeCN with 5% H₂O | < 40 minutes |
| StBu | DTT in MeCN with 5% H₂O | 250 minutes |
Data sourced from a comparative study monitoring deprotection by HPLC.[4][7]
Table 2: Racemization Study Summary
| Cysteine Derivative | Racemization Level |
| Fmoc-Cys(SIT)-OH | Lower |
| Fmoc-Cys(StBu)-OH | Higher |
| Fmoc-Cys(Trt)-OH | Higher (in some instances) |
Qualitative summary based on findings that SIT-protected peptides consistently showed lesser racemization than StBu-protected peptides.[2]
Experimental Protocols
Synthesis of Fmoc-Cys(SIT)-OH
This protocol describes the synthesis of the Fmoc-Cys(SIT)-OH building block for use in SPPS.
Materials:
-
Fmoc-Cys-OH
-
N-chlorosuccinimide (NCS)
-
sec-isoamyl mercaptan (3-methyl-2-butanethiol)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve NCS (2.1 eq.) in DCM at -50°C.
-
Add sec-isoamyl mercaptan (2.0 eq.) to the NCS solution and stir for 15 minutes at -50°C.
-
In a separate flask, dissolve Fmoc-Cys-OH (1.0 eq.) in THF at -50°C.
-
Quickly pour the thiol/NCS mixture into the stirring solution of Fmoc-Cys-OH.
-
Stir the reaction mixture for 2 hours at -50°C.
-
Allow the reaction to warm to room temperature.
-
Wash the reaction mixture three times with acidified water.
-
Collect the organic layer, dry over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of n-Hexane/EtOAc to afford pure Fmoc-Cys(SIT)-OH.[8]
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(SIT)-OH
This protocol outlines the general steps for incorporating Fmoc-Cys(SIT)-OH into a peptide sequence using a standard Fmoc/tBu SPPS strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-Cys(SIT)-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
OxymaPure® or other coupling additive
-
20% Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
Procedure:
-
Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute, drain, and then treat again for 6 minutes to remove the Fmoc group.
-
Wash the resin thoroughly with DMF.
-
Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF. Add this solution to the resin and couple for 30-40 minutes at room temperature. For Fmoc-Cys(SIT)-OH, use the same coupling procedure.
-
Wash the resin with DMF.
-
Repeat steps 2-5 for each amino acid in the sequence.
-
After the final coupling, perform a final Fmoc deprotection (optional, depending on the desired N-terminus).
-
Wash the resin with DMF, then DCM, and dry the peptidyl-resin.
-
Cleavage from Resin: Treat the dried peptidyl-resin with the cleavage cocktail (TFA/H₂O/TIS) for 1-2 hours at room temperature. Note: The SIT group is stable to this cleavage cocktail.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.[8]
Cleavage of the SIT Protecting Group
This protocol describes the removal of the SIT group from the purified peptide.
Materials:
-
SIT-protected peptide
-
Dithiothreitol (DTT)
-
Acetonitrile (MeCN)
-
Water (optional)
-
Buffer (e.g., ammonium acetate)
Procedure:
-
Dissolve the SIT-protected peptide in a suitable solvent system, such as a mixture of acetonitrile and an aqueous buffer.
-
Add DTT (typically 10-20 equivalents) to the peptide solution.
-
To accelerate the reaction, 5% water can be added to the reaction mixture if a non-aqueous solvent like MeCN is used.[4][7]
-
Monitor the reaction by HPLC until the deprotection is complete.
-
Purify the deprotected peptide by preparative HPLC.
Visualizing Workflows and Mechanisms
Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for SPPS using Fmoc-Cys(SIT)-OH.
Diagram 2: Reductive Cleavage of the SIT Group```dot
References
- 1. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bot Detection [iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]
- 7. Bot Detection [iris-biotech.de]
- 8. digital.csic.es [digital.csic.es]
Fmoc-L-Cys(SIT)-OH: A Technical Guide to its Mechanism of Action in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
October 31, 2025
Abstract
Fmoc-L-Cys(SIT)-OH is a protected amino acid derivative crucial for the synthesis of complex peptides, particularly those containing multiple cysteine residues. Its "mechanism of action" is not pharmacological but rather chemical, revolving around its role as a key building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide details the function of its constituent protecting groups, the principle of orthogonality that governs its use, and its advantages over other cysteine protection strategies. We provide a comparative analysis of deprotection kinetics, detailed experimental protocols, and visual diagrams of the underlying chemical processes to offer a comprehensive resource for researchers in peptide chemistry and drug development.
Introduction: The Role of Cysteine Protection in Peptide Synthesis
Cysteine is a unique amino acid due to its thiol (-SH) side chain.[1] This thiol group is highly nucleophilic and prone to oxidation, which can lead to the formation of unintended disulfide bonds during peptide synthesis.[1] To prevent such side reactions and allow for the controlled formation of specific disulfide bridges in the final peptide, the thiol group must be temporarily masked with a protecting group. This compound is an L-cysteine derivative designed for this purpose, where the alpha-amino group is protected by a Fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain thiol is protected by a sec-isoamyl mercaptan (SIT) group.[2][3] This dual protection allows for its seamless integration into the widely used Fmoc/tBu (tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[1][2]
The Core Mechanism: An Orthogonal Protection Strategy
The utility of this compound in SPPS is based on the principle of orthogonal protection . This strategy employs multiple classes of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[1][4] In the context of this compound, three layers of orthogonality are at play:
-
N-α-Fmoc Group: Protects the amino terminus of the cysteine. It is a temporary protecting group, removed at each cycle of peptide chain elongation using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1][5]
-
S-SIT Group: Protects the cysteine thiol side chain. This disulfide-based group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for final peptide cleavage from the resin.[3][5] It is selectively removed by treatment with reducing agents, such as dithiothreitol (DTT).[2][3]
-
Side-Chain and Linker Groups (e.g., tBu, Trt): Other amino acids in the peptide chain have their reactive side chains protected by acid-labile groups (like tert-butyl). The final peptide is cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA), which also removes these acid-labile groups.[1][6]
This multi-layered orthogonal system provides the precise control needed for synthesizing complex peptides with multiple disulfide bonds.[2][3]
Figure 1. Orthogonal deprotection scheme for this compound.
Mechanism of Deprotection
Fmoc Group Removal
The Fmoc group is removed via a base-catalyzed elimination reaction (E1cB mechanism). Piperidine acts as the base, abstracting the acidic proton from the fluorenyl ring system. This induces the collapse of the molecule, releasing the free N-terminal amine, carbon dioxide, and dibenzofulvene, which is subsequently scavenged by piperidine.
Figure 2. Simplified workflow for Fmoc group removal.
SIT Group Removal
The SIT group is a disulfide-based protecting group. Its removal is achieved through a thiol-disulfide exchange reaction with a reducing agent like DTT. DTT reduces the disulfide bond connecting the SIT group to the cysteine sulfur, releasing the free cysteine thiol and the sec-isoamyl mercaptan. This reaction is typically performed after the peptide has been assembled and cleaved from the resin, allowing for controlled disulfide bond formation.
Figure 3. Reductive cleavage of the SIT protecting group.
Quantitative Data: Deprotection Kinetics
A key advantage of the SIT group over the more traditional S-tert-butylthio (StBu) group is its faster deprotection rate.[1] The SIT group is sterically less hindered, facilitating easier access for the reducing agent.[2] Comparative studies have demonstrated significantly faster removal of the SIT group with DTT.
| Protecting Group | Reductant System | Time for Complete Deprotection | Reference |
| Cys(SIT) | DTT in Solution | 160 minutes | [2][3] |
| Cys(StBu) | DTT in Solution | > 500 minutes (only 60% removed) | [2][3] |
| Cys(SIT) | DTT in Solution + 5% H₂O | < 40 minutes | [2][3] |
| Cys(StBu) | DTT in Solution + 5% H₂O | 250 minutes | [2][3] |
Table 1: Comparative deprotection rates of SIT and StBu groups.
The addition of 5% water accelerates the deprotection for both groups, but the relative advantage of SIT is maintained.[2][3] This rapid and clean deprotection is highly advantageous for the synthesis of complex, multi-disulfide-bridged peptides.
Experimental Protocols
General Protocol for Fmoc-SPPS Amino Acid Coupling
This protocol describes a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support.
-
Resin Preparation: Start with a suitable resin (e.g., Fmoc-Rink Amide AM resin). Swell the resin in DMF (3 x 1 min).[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 7 min). Wash thoroughly with DMF.[5]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents), a coupling reagent such as DIC (3 equivalents), and an activator like OxymaPure (3 equivalents) in DMF.[5]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 30-40 minutes at room temperature.[5]
-
Washing: Wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM, 3 x 1 min) to remove excess reagents and byproducts.[5]
-
Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol for SIT Group Deprotection
This procedure is typically performed on the purified, fully assembled peptide in solution after cleavage from the resin.
-
Peptide Dissolution: Dissolve the SIT-protected peptide in a suitable buffer, such as aqueous ammonium bicarbonate.
-
Reducing Agent Preparation: Prepare a solution of Dithiothreitol (DTT) in the same buffer. A typical final concentration is 10-50 mM DTT.
-
Reduction Reaction: Add the DTT solution to the peptide solution. The reaction progress can be monitored by HPLC.
-
Reaction Monitoring: As shown in Table 1, the reaction time can vary. For Fmoc-Cys(SIT)-OH, complete deprotection is expected within approximately 40 minutes if 5% water is present in the solvent system.[2]
-
Purification: Once the reaction is complete, the deprotected peptide can be purified from the excess DTT and byproducts using reverse-phase HPLC.
Synthesis of this compound
The synthesis of the building block itself begins with L-cystine.[7]
-
Fmoc Protection: L-cystine is reacted with an Fmoc-donating reagent (e.g., Fmoc-OSu) under basic aqueous conditions to yield bis-Fmoc-cystine.[7]
-
Reduction: The disulfide bond of bis-Fmoc-cystine is reduced, typically using zinc powder and hydrochloric acid, to produce two molecules of Fmoc-L-cysteine.[7]
-
Thiol Addition (S-S Bond Formation): The thiol group of Fmoc-L-cysteine is reacted with an activated form of sec-isoamyl mercaptan to form the final disulfide-protected product, this compound.[7]
Figure 4. Synthetic pathway for this compound.
Conclusion
This compound operates as a highly efficient and versatile building block in modern peptide synthesis. Its mechanism of action is defined by a robust orthogonal protection scheme that allows for the precise and controlled incorporation of cysteine into synthetic peptides. The superior deprotection kinetics of the SIT group compared to other disulfide-based protecting groups like StBu makes it an invaluable tool for researchers developing complex, cysteine-rich peptides for therapeutic and scientific applications. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this important chemical reagent.
References
Fmoc-L-Cys(SIT)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the properties and applications of N-α-Fmoc-S-(sec-isoamylthio)-L-cysteine [Fmoc-L-Cys(SIT)-OH], a crucial building block in modern solid-phase peptide synthesis (SPPS), particularly for complex peptides containing multiple disulfide bonds. This document provides a comprehensive overview of its chemical properties, advantages in orthogonal protection strategies, and detailed experimental protocols for its use.
Core Properties of this compound
This compound is a derivative of the amino acid L-cysteine, featuring the acid-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group and a sec-isoamylthio (SIT) group protecting the sulfhydryl side chain.
| Property | Value |
| CAS Number | 2545642-31-5 |
| Molecular Formula | C₂₃H₂₇NO₄S₂ |
| Molecular Weight | 445.59 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
The SIT Protecting Group: A Strategic Advantage in Peptide Synthesis
The sec-isoamylthio (SIT) group is a disulfide-based protecting group designed for the protection of the cysteine thiol. Its primary advantage lies in its facile and complete removal under mild reducing conditions, offering a significant improvement over the more sterically hindered and slowly cleaved S-tert-butylthio (StBu) group.[1] This feature is particularly critical in the synthesis of peptides with multiple disulfide bridges, where orthogonal protection and selective deprotection are paramount.
The deprotection of the SIT group is typically achieved using dithiothreitol (DTT). Kinetic studies have demonstrated the superior deprotection efficiency of the SIT group compared to the StBu group.
| Protecting Group | Deprotection Time (with DTT) | Deprotection Time (with DTT and 5% H₂O) |
| SIT | 160 minutes (complete removal) | < 40 minutes (complete removal) |
| StBu | 500 minutes (~60% removal) | 250 minutes (complete removal) |
This rapid and clean deprotection under mild conditions minimizes the risk of side reactions and damage to the peptide chain, enhancing the overall yield and purity of the final product.
Orthogonal Protection Strategy for Multi-Disulfide Peptides
The synthesis of peptides with multiple, specific disulfide bonds requires a strategy of orthogonal protection, where different cysteine residues are protected by groups that can be removed under distinct conditions. This compound is an excellent component of such strategies, often used in conjunction with other protecting groups like trityl (Trt), acetamidomethyl (Acm), or tert-butyl (tBu).
References
Fmoc-L-Cys(SIT)-OH: A Technical Guide to Solubility and Stability for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-L-Cys(SIT)-OH is a protected amino acid derivative crucial for the synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds. The sec-isoamyl mercaptan (SIT) protecting group on the cysteine thiol offers unique advantages in solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth analysis of the solubility and stability of this compound, supported by experimental data and protocols to facilitate its effective use in research and drug development.
Core Properties of this compound
| Property | Value |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-(sec-isoamyl mercaptan)-L-cysteine |
| Synonyms | Fmoc-Cys(SIT)-OH, N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-((3-methylbutan-2-yl)thio)-L-cysteine |
| CAS Number | 2545642-31-5 |
| Molecular Formula | C23H27NO4S2 |
| Molecular Weight | 445.59 g/mol |
| Appearance | Typically a white to off-white powder[1] |
| Storage Temperature | 2-8°C[2] |
Solubility Profile
| Solvent | Abbreviation | Solubility | Notes |
| N,N-Dimethylformamide | DMF | Soluble[1] | A common solvent for SPPS; a related compound, Fmoc-L-cysteic acid, is soluble at 0.5 mmol/mL, suggesting a potentially similar solubility range.[3] |
| N-Methyl-2-pyrrolidone | NMP | Soluble | Another widely used polar aprotic solvent in SPPS. |
| Dichloromethane | DCM | Soluble[1] | Often used in SPPS, particularly for resin swelling and some coupling reactions. |
| Water | H2O | Poorly soluble[1] | As expected for a large, protected amino acid. |
Stability Data
The stability of this compound is a critical factor in its successful application in peptide synthesis. The SIT protecting group is designed to be stable under the basic conditions of Fmoc deprotection while being readily cleavable under specific reductive conditions.
Stability in Solid-Phase Peptide Synthesis (SPPS)
The SIT protecting group is fully compatible with the widely used Fmoc/tBu (tert-butyl) SPPS methodology.[4] It demonstrates high stability under the standard conditions used for the removal of the Fmoc group.
| Condition | Stability |
| 20% Piperidine in DMF | Stable |
| Trifluoroacetic acid (TFA) based cleavage cocktails (e.g., TFA/TIS/H2O) | Stable |
Deprotection Kinetics of the SIT Group
A key feature of the SIT group is its lability under mild reductive conditions, allowing for orthogonal deprotection strategies in the synthesis of peptides with multiple disulfide bonds. The deprotection is significantly faster compared to the commonly used S-tert-butylthio (StBu) group.[2]
| Reducing Agent | Protecting Group | Time for Complete Deprotection |
| Dithiothreitol (DTT) | Fmoc-Cys(SIT)-OH | 160 minutes |
| Dithiothreitol (DTT) | Fmoc-Cys(StBu)-OH | > 500 minutes (only 60% removed) |
| DTT with 5% Water | Fmoc-Cys(SIT)-OH | < 40 minutes[2] |
| DTT with 5% Water | Fmoc-Cys(StBu)-OH | 250 minutes |
Experimental Protocols
General Protocol for Dissolving this compound for SPPS
Objective: To prepare a solution of this compound for coupling in solid-phase peptide synthesis.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Vortex mixer
-
Appropriate glassware (e.g., vial or flask)
Procedure:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the calculated volume of DMF to achieve the desired concentration (typically 0.2 to 0.5 M for SPPS).
-
Gently swirl or vortex the vial until the solid is completely dissolved. The solution should be clear and free of particulates.
-
The solution is now ready for the activation step prior to coupling to the resin-bound peptide.
Experimental Workflow for SIT Group Deprotection
Objective: To selectively remove the SIT protecting group from a cysteine residue in a synthesized peptide.
Materials:
-
Peptide with Cys(SIT) residue
-
Dithiothreitol (DTT)
-
Solvent (e.g., DMF or a buffered aqueous solution)
-
High-Performance Liquid Chromatography (HPLC) system for monitoring
Procedure:
-
Dissolve the SIT-protected peptide in the chosen solvent.
-
Add a solution of DTT (typically a 10- to 20-fold molar excess over the peptide).
-
If using an organic solvent, the addition of a small percentage of water (e.g., 5%) can accelerate the reaction.[2]
-
Monitor the progress of the deprotection by HPLC until the starting material is consumed.
-
Purify the deprotected peptide using standard chromatographic techniques.
Visualizations
References
A Deep Dive into Cysteine Protection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cysteine-containing peptides is a cornerstone of drug discovery and development, enabling the creation of complex therapeutics, including constrained peptides and antibody-drug conjugates. The unique reactivity of the cysteine thiol group necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and to direct the formation of specific disulfide bonds. This technical guide provides an in-depth overview of the core principles and practical applications of cysteine protecting groups in SPPS, with a focus on commonly used groups, orthogonal protection strategies, and detailed experimental considerations.
The Critical Role of Cysteine Protecting Groups
The sulfhydryl group of cysteine is highly nucleophilic and susceptible to oxidation, alkylation, and other undesired modifications under the conditions used for peptide synthesis.[1][2] Protecting this functional group is therefore essential to ensure the integrity of the peptide chain and to achieve the desired final product. The choice of a suitable protecting group is dictated by the overall synthetic strategy, particularly the requirements for forming single or multiple disulfide bonds.[3][4]
An ideal cysteine protecting group should be:
-
Stable to the repeated cycles of Nα-deprotection and coupling during SPPS.
-
Orthogonal to the Nα-protecting group (e.g., Fmoc) and other side-chain protecting groups, allowing for its selective removal without affecting other parts of the peptide.
-
Cleavable under mild conditions that do not degrade the peptide.
-
Associated with minimal side reactions , such as racemization, during its introduction and removal.[2]
Key Cysteine Protecting Groups in Fmoc-SPPS
The Fmoc/tBu strategy is the most prevalent method in modern SPPS.[5][6] In this context, a variety of cysteine protecting groups have been developed, each with distinct properties and applications. The most commonly employed groups are the Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu) groups.
Trityl (Trt) Group
The Trityl group is a highly popular choice for routine synthesis of peptides containing free thiols.[3][7] It is an acid-labile protecting group, typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA).[1][3][7]
-
Advantages:
-
Disadvantages:
-
The high stability of the trityl cation can lead to incomplete deprotection. The use of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is crucial to prevent re-attachment of the Trt group to the thiol.[3][8]
-
The hydrophobicity of the Trt group can sometimes impact peptide solubility.[9]
-
Can lead to racemization during coupling, although this can be minimized by using specific coupling reagents and conditions.[10]
-
Acetamidomethyl (Acm) Group
The Acm group is stable to the standard TFA cleavage conditions used in Fmoc-SPPS, making it an excellent choice for strategies requiring orthogonal protection.[3][11] This stability allows for the purification of the Acm-protected peptide before the formation of disulfide bonds.
-
Advantages:
-
Disadvantages:
-
Requires a separate deprotection step, typically using reagents like mercury(II) acetate, silver trifluoromethanesulfonate, or iodine.[3] The use of heavy metals can be a concern for pharmaceutical applications.
-
Iodine-mediated deprotection can lead to side reactions with other sensitive residues like tryptophan and methionine if they are not adequately protected.[3]
-
tert-Butyl (tBu) Group
Similar to the Acm group, the tBu group is stable to TFA and provides an orthogonal protection strategy.[3][10] It is particularly useful in the synthesis of peptides with multiple disulfide bridges.
-
Advantages:
-
Disadvantages:
Quantitative Data on Cysteine Protecting Groups
The selection of a protecting group is often guided by its relative stability and the efficiency of its removal. The following table summarizes key quantitative aspects of the most common cysteine protecting groups used in Fmoc-SPPS.
| Protecting Group | Structure | Cleavage Conditions | Deprotection Yield | Key Considerations |
| Trityl (Trt) | Triphenylmethyl | 95% TFA with scavengers (e.g., TIS, H₂O, EDT) | Generally high, but can be sequence-dependent. | Prone to incomplete cleavage without sufficient scavengers. Can increase hydrophobicity. |
| Acetamidomethyl (Acm) | CH₃CONHCH₂- | I₂, Hg(OAc)₂, AgOTf | Variable depending on the method and peptide sequence. | Orthogonal to Trt and tBu. Requires a separate deprotection step. Iodine can oxidize sensitive residues. |
| tert-Butyl (tBu) | (CH₃)₃C- | Hg(OAc)₂, HF, TMSBr/TFA | Generally good with appropriate reagents. | Orthogonal to Trt and Acm. Cleavage conditions can be harsh. |
| 4-Methoxytrityl (Mmt) | 4-CH₃O-C₆H₄-(C₆H₅)₂C- | 1-2% TFA in DCM | High | More acid-labile than Trt, allowing for selective on-resin deprotection. |
| S-tert-butylthio (StBu) | (CH₃)₃CS- | Reduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines (e.g., TCEP) | High | Orthogonal to acid-labile groups. Cleavage is performed under reducing conditions. |
Orthogonal Protection Strategies for Disulfide Bond Formation
The synthesis of peptides with multiple, specific disulfide bonds requires a sophisticated approach known as orthogonal protection. This strategy involves using a set of protecting groups that can be removed selectively under different chemical conditions, allowing for the stepwise formation of each disulfide bridge.[1][13]
A common orthogonal strategy for a two-disulfide-bonded peptide might involve protecting one pair of cysteines with the acid-labile Trt group and the other pair with the TFA-stable Acm group.[3]
Caption: Orthogonal protection strategy for forming two disulfide bonds.
Experimental Protocols
General Protocol for Fmoc-SPPS of Cysteine-Containing Peptides
Solid-phase peptide synthesis is a cyclical process involving the repeated steps of Nα-Fmoc deprotection and amino acid coupling.[1][14]
-
Resin Swelling: The resin is swelled in a suitable solvent (e.g., DMF) for 30-60 minutes.
-
First Amino Acid Coupling: The first Fmoc-protected amino acid is coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) and coupled to the free N-terminus. To minimize racemization of cysteine residues, it is recommended to use coupling conditions that are acidic or neutral.[3][15]
-
Washing: The resin is washed with DMF.
-
Repeat: Steps 3-6 are repeated until the desired peptide sequence is assembled.
Protocol for Trityl (Trt) Group Removal and Peptide Cleavage
-
Resin Preparation: The peptidyl resin is washed with DCM and dried under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically consisting of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). The scavengers are essential to prevent side reactions.[16]
-
Cleavage Reaction: The resin is treated with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.
-
Peptide Isolation: The precipitated peptide is collected by centrifugation, washed with cold ether, and dried.
Protocol for On-Resin Disulfide Bond Formation using Mmt Group
The 4-methoxytrityl (Mmt) group is significantly more acid-labile than the Trt group, allowing for its selective removal while the peptide is still attached to the resin.
-
Selective Mmt Deprotection: The peptidyl resin containing Cys(Mmt) residues is treated with a solution of 1-2% TFA in DCM for short periods (e.g., 10 x 1 minute). The reaction is monitored for the release of the Mmt cation (yellow color).
-
Washing: The resin is thoroughly washed with DCM and DMF.
-
On-Resin Oxidation: The free thiol groups are oxidized to form a disulfide bond. This can be achieved using various reagents, such as iodine in DMF or air oxidation in the presence of a base like DIPEA.
-
Final Cleavage: The peptide with the pre-formed disulfide bond is then cleaved from the resin using a standard TFA cleavage cocktail.
Logical Workflow for Cysteine Protecting Group Selection
The choice of a cysteine protecting group strategy is a critical decision in the planning of a peptide synthesis. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting a cysteine protection strategy.
Conclusion
The strategic use of cysteine protecting groups is fundamental to the successful solid-phase synthesis of complex peptides. A thorough understanding of the properties of different protecting groups, their cleavage conditions, and the principles of orthogonal protection is essential for researchers in peptide chemistry and drug development. The choice between acid-labile groups like Trityl for straightforward syntheses and orthogonal groups like Acm and tBu for the regioselective formation of multiple disulfide bonds will dictate the overall synthetic route and its outcome. Careful planning and execution of the protection and deprotection steps are paramount to achieving high yields of pure, correctly folded cysteine-containing peptides.
References
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Bot Detection [iris-biotech.de]
- 7. nbinno.com [nbinno.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
The Emergence of sec-isoamyl Mercaptan (SIT) as a Superior Thiol Protecting Group in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is paramount to successful peptide synthesis. In the realm of thiol protection for cysteine residues, sec-isoamyl mercaptan (SIT) has surfaced as a highly efficient and versatile tool, offering distinct advantages over traditional protecting groups. This technical guide provides an in-depth exploration of SIT, complete with experimental protocols, comparative data, and workflow visualizations to facilitate its integration into complex peptide synthesis strategies.
Introduction to Thiol Protection and the Role of SIT
The sulfhydryl group of cysteine is a frequent site for both desired and undesired chemical modifications during peptide synthesis. Protecting this thiol functionality is crucial to prevent side reactions and to orchestrate the correct formation of disulfide bridges in peptides containing multiple cysteine residues. The ideal thiol protecting group should be stable under the conditions of peptide chain elongation and cleavage from the solid support, yet readily and selectively removable under mild conditions.
Sec-isoamyl mercaptan (SIT) is a disulfide-based protecting group that has demonstrated exceptional utility in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS). Its stability in the presence of piperidine, used for Fmoc removal, and its lability towards mild reducing agents like dithiothreitol (DTT) make it an attractive alternative to commonly used groups such as trityl (Trt) and tert-butylthio (StBu).
Core Advantages of SIT Protection
The adoption of SIT as a thiol protecting group is underpinned by several key benefits:
-
High Stability: The SIT group is robust under the basic conditions required for Fmoc deprotection, minimizing premature deprotection during peptide synthesis.
-
Mild Deprotection: Removal of the SIT group is achieved under mild reductive conditions using DTT, which is compatible with most other protecting groups and sensitive peptide sequences.
-
Superior Deprotection Efficiency: Compared to the sterically hindered StBu group, SIT exhibits significantly faster and more complete deprotection, leading to higher yields and purer products.
-
Reduced Racemization: Studies have indicated that the use of SIT-protected cysteine can lead to lower levels of racemization at the cysteine alpha-carbon compared to other protecting groups, a critical factor in maintaining the biological activity of the final peptide.
Comparative Analysis of Thiol Protecting Groups
The selection of an appropriate thiol protecting group is a critical decision in the design of a peptide synthesis strategy. The following tables provide a quantitative comparison of SIT with other commonly used thiol protecting groups.
| Protecting Group | Deprotection Conditions | Deprotection Time (in DMF) | Deprotection Time (in DMF/H₂O 95:5) |
| SIT | 50 mM DTT, 100 mM NaHCO₃ | 160 min (Complete) | < 40 min (Complete) |
| StBu | 50 mM DTT, 100 mM NaHCO₃ | > 500 min (~60% complete) | 250 min (Complete) |
| Trt | TFA/TIS/H₂O (95:2.5:2.5) | Cleavage from resin | Cleavage from resin |
Table 1: Comparison of Deprotection Efficiency of SIT and StBu with DTT. The data highlights the significantly faster and more complete deprotection of SIT compared to StBu under identical reductive conditions. The addition of water accelerates the deprotection of both groups, but the advantage of SIT remains pronounced.[1]
| Protecting Group | Racemization (%) |
| SIT | Lower |
| StBu | Higher |
| Trt | Variable |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving SIT.
Synthesis of Fmoc-Cys(SIT)-OH
Materials:
-
Fmoc-Cys-OH
-
N-chlorosuccinimide (NCS)
-
sec-isoamyl mercaptan (3-methyl-2-butanethiol)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve NCS (6.0 mmol) in DCM (22 mL) and cool the solution to -50 °C.
-
Slowly add sec-isoamyl mercaptan (5.8 mmol) to the cooled NCS solution.
-
Stir the reaction mixture at -50 °C for 15 minutes.
-
In a separate flask, dissolve Fmoc-Cys-OH (2.9 mmol) in THF (25 mL) and cool to -50 °C.
-
Quickly pour the thiol-NCS mixture into the stirring solution of Fmoc-Cys-OH.
-
Continue stirring the reaction mixture for 2 hours, maintaining the temperature at -50 °C.
-
Allow the reaction to warm to room temperature.
-
Wash the reaction mixture three times with acidified water.
-
Collect the organic layer, dry it over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of n-Hexane/EtOAc as the mobile phase to yield the pure Fmoc-Cys(SIT)-OH.[3]
On-Resin Deprotection of SIT
Materials:
-
SIT-protected peptide-resin
-
Dithiothreitol (DTT)
-
N,N-Dimethylformamide (DMF)
-
1 M Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Swell the SIT-protected peptide-resin in DMF.
-
Prepare a deprotection cocktail of 50 mM DTT and 100 mM NaHCO₃ in DMF.
-
Treat the resin with the deprotection cocktail.
-
Gently agitate the resin at room temperature.
-
Monitor the deprotection progress by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.
-
The reaction is typically complete within 160 minutes. For faster deprotection, a solvent system of DMF/H₂O (95:5) can be used, which typically completes the reaction in under 40 minutes.[1]
-
Once deprotection is complete, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Solution-Phase Deprotection of SIT
Materials:
-
SIT-protected peptide (lyophilized)
-
Dithiothreitol (DTT)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
Water/Acetonitrile (MeCN) mixture
Procedure:
-
Dissolve the lyophilized SIT-protected peptide in a minimal amount of a water/MeCN mixture.
-
Add a solution of 50 mM DTT and 100 mM NaHCO₃.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC.
-
Upon completion, the deprotected peptide can be purified by preparative HPLC.
Visualizing Workflows with Graphviz
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
Conclusion
sec-isoamyl mercaptan (SIT) represents a significant advancement in thiol protection chemistry for peptide synthesis. Its favorable characteristics, including high stability, mild deprotection conditions, superior efficiency, and the potential for reduced racemization, position it as a valuable tool for the synthesis of complex, cysteine-containing peptides. The detailed protocols and comparative data provided in this guide are intended to empower researchers and drug development professionals to effectively implement SIT protection in their synthetic strategies, ultimately contributing to the successful development of novel peptide-based therapeutics and research agents.
References
The Strategic Advantage of Disulfide-Based Protecting Groups in Modern Synthesis
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of chemical synthesis, particularly in the realms of peptide and oligonucleotide manufacturing and the development of sophisticated drug delivery systems, the strategic use of protecting groups is paramount. Among these, disulfide-based protecting groups have emerged as a versatile and powerful tool for the protection of thiol functionalities. Their unique cleavage mechanism, which relies on the reversible nature of the disulfide bond itself, offers a mild and orthogonal deprotection strategy that is highly valued in multi-step synthetic campaigns. This technical guide provides an in-depth exploration of the advantages of disulfide-based protecting groups, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological pathways.
Core Advantages of Disulfide-Based Protecting Groups
Disulfide-based protecting groups offer several key advantages that make them highly attractive for complex chemical syntheses:
-
Mild Cleavage Conditions: The defining feature of this class of protecting groups is their lability under mild reductive conditions. Unlike many other thiol protecting groups that require harsh acidic or basic conditions for removal, disulfide-based groups can be cleaved using gentle reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol. This mildness is crucial for the synthesis of sensitive biomolecules that may be damaged by aggressive deprotection methods.
-
Orthogonality: In the context of multi-step synthesis, orthogonality is the ability to deprotect one functional group without affecting others. Disulfide-based protecting groups are orthogonal to many commonly used protecting groups in peptide and oligonucleotide synthesis, such as the acid-labile tert-butoxycarbonyl (Boc) and trityl (Trt) groups, and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality allows for precise, sequential manipulation of different parts of a molecule, which is essential for the regioselective formation of multiple disulfide bonds in complex peptides.
-
Biocompatibility: The cleavage of disulfide bonds is a naturally occurring process in biological systems, often mediated by endogenous reducing agents like glutathione. This inherent biocompatibility makes disulfide-based linkers ideal for applications in drug delivery, where the protecting group or linker must be cleaved within the cellular environment to release the active therapeutic agent.
-
Versatility in Applications: Beyond simple thiol protection, disulfide-based strategies are employed in a wide range of applications, including the construction of antibody-drug conjugates (ADCs), the formation of self-assembled monolayers on gold surfaces, and the development of stimuli-responsive biomaterials.
Quantitative Comparison of Common Thiol Protecting Groups
The selection of an appropriate thiol protecting group is a critical decision in the design of a synthetic route. The following tables provide a comparative summary of the stability and cleavage conditions for several commonly used disulfide-based and other thiol protecting groups.
Table 1: Stability of Thiol Protecting Groups under Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Conditions
| Protecting Group | Chemical Structure | Stability in 20% Piperidine/DMF (Fmoc Deprotection) | Stability in TFA (Cleavage from Resin) |
| Trityl (Trt) | -S-C(C₆H₅)₃ | Stable | Labile |
| tert-Butylthio (StBu) | -S-S-C(CH₃)₃ | Stable | Stable |
| sec-Isoamylthio (SIT) | -S-S-CH(CH₃)CH₂CH(CH₃)₂ | Stable | Stable |
| 4-Methoxytrityl (Mmt) | -S-C(C₆H₅)₂(C₆H₄OCH₃) | Labile to repeated exposure | Very Labile |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Stable | Stable |
Table 2: Cleavage Conditions and Efficiency of Thiol Protecting Groups
| Protecting Group | Cleavage Reagent(s) | Typical Cleavage Time | Notes |
| Trityl (Trt) | TFA / Scavengers (e.g., TIS, EDT) | 1-4 hours | Cleaved simultaneously with peptide cleavage from many resins. |
| tert-Butylthio (StBu) | Reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) | Often slow (hours to days) | Known for its high stability, but can be difficult to remove completely.[1] |
| sec-Isoamylthio (SIT) | Reducing agents (e.g., DTT) | Rapid (minutes to a few hours) | Offers a good balance of stability and ease of removal.[1] |
| 4-Methoxytrityl (Mmt) | Dilute TFA (e.g., 1-2% in DCM) | < 30 minutes | Useful for orthogonal on-resin disulfide bond formation. |
| Acetamidomethyl (Acm) | Iodine, Hg(II), Ag(I) | Variable | Often used for orthogonal strategies where reductive cleavage is not desired. |
Key Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a disulfide-protected amino acid and its application in peptide synthesis.
Protocol 1: Synthesis of Fmoc-Cys(SIT)-OH
This protocol describes the preparation of Nα-Fmoc-S-(sec-isoamylthio)-L-cysteine, a key building block for incorporating a readily cleavable disulfide protecting group.
Materials:
-
Fmoc-Cys(Trt)-OH
-
sec-isoamyl mercaptan
-
Iodine
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Diethyl ether
-
Hexanes
Procedure:
-
Dissolve Fmoc-Cys(Trt)-OH (1 equivalent) and sec-isoamyl mercaptan (1.1 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of iodine (1.2 equivalents) in DCM dropwise over 30 minutes with stirring.
-
Add DIPEA (2 equivalents) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Fmoc-Cys(SIT)-OH as a white solid.
Protocol 2: On-Resin Orthogonal Disulfide Bond Formation using Mmt and Acm Protecting Groups
This protocol outlines a strategy for the regioselective formation of a disulfide bond on the solid support by selectively deprotecting an Mmt group, followed by oxidation, while an Acm-protected cysteine remains intact for a subsequent disulfide bond formation.
Materials:
-
Peptide-resin containing Fmoc-Cys(Mmt)-OH and Fmoc-Cys(Acm)-OH at the desired positions
-
1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) with 5% Triisopropylsilane (TIS)
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF.
-
Selective Mmt Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 1% TFA in DCM containing 5% TIS for 2 minutes. Repeat this treatment 5-10 times until the yellow color of the Mmt cation is no longer observed in the filtrate.
-
Wash the resin thoroughly with DCM, 10% DIPEA in DMF, and DMF.
-
-
On-Resin Oxidation to Form the First Disulfide Bond:
-
Swell the resin in DMF.
-
Add a solution of NCS (1.5 equivalents relative to the resin loading) in DMF.
-
Agitate the mixture at room temperature for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
The resin now contains a peptide with one disulfide bond, while the second cysteine remains protected with the Acm group, ready for further elongation or a second cyclization after cleavage from the resin.
Protocol 3: Cleavage of a Peptide with a Cys(Trt) Residue from the Resin
This protocol describes the standard procedure for cleaving a peptide from an acid-labile resin and simultaneously removing the Trt protecting group from a cysteine residue to yield a peptide with a free thiol.
Materials:
-
Peptide-resin with a Cys(Trt) residue
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. For peptides containing tryptophan, 2.5% 1,2-ethanedithiol (EDT) can be added.
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Agitate the suspension at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a stirred, cold solution of diethyl ether (typically 10 times the volume of the TFA solution).
-
A white precipitate of the peptide should form.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting peptide will have a free thiol group at the cysteine residue.
Visualizing Key Pathways and Workflows
Diagrammatic representations are invaluable for understanding complex chemical and biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of thiol-disulfide exchange, a typical workflow for solid-phase peptide synthesis, and the crucial glutathione redox cycle.
Thiol-Disulfide Exchange Mechanism
Caption: Mechanism of thiol-disulfide exchange.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A typical workflow for Fmoc-based solid-phase peptide synthesis.
The Glutathione Redox Cycle
Caption: The glutathione redox cycle for cellular antioxidant defense.
Conclusion
Disulfide-based protecting groups represent a cornerstone of modern synthetic chemistry, offering a unique combination of stability, mild cleavage conditions, and orthogonality. Their application in the synthesis of complex peptides and in the design of sophisticated drug delivery systems continues to expand, driven by the need for more efficient and selective chemical methodologies. For researchers and drug development professionals, a thorough understanding of the advantages and practical applications of these protecting groups is essential for the successful development of the next generation of therapeutics and advanced materials. The strategic implementation of disulfide-based protection strategies will undoubtedly continue to enable groundbreaking advancements in science and medicine.
References
Methodological & Application
Application Notes and Protocols for Cysteine-Rich Peptide Synthesis Using Fmoc-L-Cys(SIT)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine-rich peptides (CRPs) represent a diverse and rapidly growing class of therapeutic candidates and research tools. Their rigid, well-defined three-dimensional structures, stabilized by a network of disulfide bonds, confer remarkable stability and target specificity. However, the chemical synthesis of these peptides is notoriously challenging, primarily due to the propensity of cysteine residues for side reactions, including premature oxidation and racemization.[1][2] A key strategy to overcome these hurdles lies in the judicious choice of thiol protecting groups for the cysteine side chains.
This document provides detailed application notes and protocols for the use of Fmoc-L-Cys(SIT)-OH , a disulfide-based protecting group, in the solid-phase peptide synthesis (SPPS) of cysteine-rich peptides. The sec-isoamyl mercaptan (SIT) protecting group offers a significant advantage due to its facile and rapid removal under mild reducing conditions, providing an orthogonal protection strategy essential for the synthesis of peptides with multiple disulfide bridges.[3][4]
Advantages of this compound
The SIT protecting group presents several key advantages over other commonly used cysteine protecting groups, such as S-tert-butyl (StBu):
-
Rapid Deprotection: The SIT group is removed significantly faster than the StBu group upon treatment with dithiothreitol (DTT).[3] This increased lability is attributed to the lower steric hindrance of the secondary thiol compared to the tertiary thiol of the StBu group.
-
Orthogonality: this compound is fully compatible with the standard Fmoc/tBu SPPS strategy. The SIT group is stable to the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., trifluoroacetic acid - TFA), allowing for selective deprotection of the thiol at the desired stage.[3][4]
-
Expanded Toolbox for Multi-Disulfide Peptides: The unique deprotection conditions of the SIT group expand the repertoire of orthogonal protecting groups available for the regioselective formation of multiple disulfide bonds in complex peptides.[3][4]
Data Presentation: Comparative Deprotection Kinetics
The efficiency of the SIT group's removal compared to the more traditional StBu group is a key performance indicator. The following table summarizes the deprotection kinetics using DTT as the reducing agent.
| Protecting Group | Deprotection Conditions | Time for Complete Removal | Reference |
| SIT | 0.1 M DTT in DMF | 160 min | [3] |
| StBu | 0.1 M DTT in DMF | > 500 min (only 60% removed) | [3] |
| SIT | 0.1 M DTT in DMF/H₂O (95:5) | < 40 min | [3][4] |
| StBu | 0.1 M DTT in DMF/H₂O (95:5) | 250 min | [3][4] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual synthesis of a cysteine-rich peptide on a Rink Amide resin. The procedure can be adapted for automated peptide synthesizers.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by DMF (3 x 1 min).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 x 1 min).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired positions.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum.
On-Resin Deprotection of the SIT Group
This protocol is for the selective removal of the SIT protecting group while the peptide is still attached to the solid support, enabling on-resin disulfide bond formation.
Materials:
-
Peptidyl-resin with Cys(SIT) residues
-
N,N-Dimethylformamide (DMF)
-
Dithiothreitol (DTT)
-
Water (HPLC grade)
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare a deprotection solution of 0.1 M DTT in DMF containing 5% water.
-
Add the deprotection solution to the resin.
-
Agitate the mixture at room temperature. Monitor the deprotection progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 40 minutes.
-
Once deprotection is complete, thoroughly wash the resin with DMF to remove excess DTT and the cleaved protecting group.
On-Resin Disulfide Bond Formation
This protocol describes a general method for on-resin oxidation to form disulfide bonds after SIT group removal.
Materials:
-
Peptidyl-resin with free thiol groups
-
N,N-Dimethylformamide (DMF)
-
Oxidizing agent (e.g., Iodine, N-chlorosuccinimide (NCS), or air oxidation with a basic catalyst)
Procedure (using Iodine):
-
Swell the deprotected peptidyl-resin in DMF.
-
Prepare a solution of Iodine (5-10 equivalents per disulfide bond) in DMF.
-
Add the iodine solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Wash the resin with DMF until the filtrate is colorless, followed by DCM.
Cleavage from Resin and Global Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of all remaining acid-labile side-chain protecting groups.
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried peptidyl-resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reverse-phase HPLC.
Potential Side Reactions and Mitigation
During the synthesis of cysteine-rich peptides, several side reactions can occur:
-
Racemization: Cysteine residues are prone to racemization during activation. To minimize this, use of coupling reagents like DIC/OxymaPure is recommended over uronium-based reagents, especially when coupling Fmoc-Cys derivatives.
-
β-Elimination: C-terminal cysteine esters can undergo base-catalyzed β-elimination during piperidine treatment, leading to the formation of dehydroalanine, which can subsequently react with piperidine to form a piperidinylalanine adduct.[5] Using sterically hindered resins like 2-chlorotrityl chloride resin can reduce this side reaction.
-
S-alkylation: During the final TFA cleavage, carbocations generated from the resin linker or other protecting groups can alkylate the free thiol of cysteine.[6] The use of scavengers like TIS in the cleavage cocktail is crucial to quench these reactive species.
Visualizations
Signaling Pathway of Plant Cysteine-Rich Peptides (Defensins)
Caption: Generalized signaling pathway of a plant defensin (a type of CRP).
Experimental Workflow for Cysteine-Rich Peptide Synthesis
Caption: Workflow for SPPS of a cysteine-rich peptide using this compound.
Logical Relationship of Orthogonal Protection
Caption: Orthogonal protection scheme in cysteine-rich peptide synthesis.
References
- 1. Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidetherapeutics.org [peptidetherapeutics.org]
- 4. Bot Detection [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application of Fmoc-L-Cys(SIT)-OH in Cyclic Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutics due to their enhanced stability, target affinity, and proteolytic resistance compared to their linear counterparts. The formation of disulfide bridges between cysteine residues is a key strategy in peptide cyclization. The choice of protecting group for the cysteine thiol is critical for the successful synthesis of these complex molecules. Fmoc-L-Cys(SIT)-OH, where SIT stands for sec-isoamyl mercaptan, is a disulfide-based protecting group that offers significant advantages in the synthesis of cyclic peptides, particularly those with multiple disulfide bonds. This document provides detailed application notes and protocols for the use of this compound in cyclic peptide synthesis.
The SIT protecting group is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its key advantage lies in its lability under mild reductive conditions using dithiothreitol (DTT), while remaining stable to the basic conditions required for Fmoc-group removal (e.g., piperidine) and acidic conditions used for cleavage from many resins.[1] This orthogonality allows for the selective deprotection and formation of disulfide bonds.
Advantages of this compound
-
Mild Deprotection: The SIT group is readily cleaved under mild reducing conditions, typically using DTT, which is less harsh than the methods required for other protecting groups like S-tert-butylthio (StBu).
-
Faster Deprotection Kinetics: The removal of the SIT group is significantly faster than that of the StBu group, leading to more efficient synthesis workflows.[1]
-
Reduced Racemization: The use of this compound has been shown to result in less racemization compared to other cysteine protecting groups like Trt and StBu.[1]
-
Orthogonality: The SIT group is orthogonal to acid-labile protecting groups such as trityl (Trt) and acetamidomethyl (Acm), enabling the regioselective formation of multiple disulfide bonds in complex peptides.
Quantitative Data
The selection of a cysteine protecting group can significantly impact the efficiency of peptide synthesis. The following table summarizes the deprotection kinetics of SIT compared to the commonly used StBu protecting group.
| Protecting Group | Deprotection Reagent | Time for Complete Deprotection (without water) | Time for Complete Deprotection (with 5% water) |
| SIT | DTT | 160 minutes | < 40 minutes |
| StBu | DTT | > 500 minutes (60% removed) | 250 minutes |
Data sourced from Chakraborty et al., 2020, as presented by Iris Biotech GmbH.[1]
Experimental Protocols
Protocol 1: Synthesis of a Monocyclic Peptide using this compound
This protocol outlines the synthesis of a generic monocyclic peptide containing two cysteine residues protected with SIT.
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin: Rink Amide resin is a suitable choice for producing C-terminally amidated peptides.
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in dimethylformamide (DMF) for 1 minute, drain, and then for 7 minutes. Wash with DMF.[2]
-
Amino Acid Coupling: Couple the Fmoc-amino acids (3 equivalents) using a coupling reagent such as diisopropylcarbodiimide (DIC) (3 equivalents) and OxymaPure (3 equivalents) in DMF for 30-40 minutes at room temperature.[2] Incorporate this compound at the desired positions using the same coupling protocol.
-
Assembly: Repeat the deprotection and coupling steps until the linear peptide sequence is fully assembled.
2. On-Resin SIT Deprotection:
-
Wash the peptidyl-resin with DMF.
-
Prepare a solution of 0.1 M DTT and 0.1 M N-methylmorpholine (NMM) in DMF.
-
Treat the resin with the DTT/NMM solution three times for 20 minutes each.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
3. On-Resin Cyclization (Oxidation):
-
Prepare a solution of N-chlorosuccinimide (NCS) (2 equivalents relative to the peptide) in DMF.
-
Add the NCS solution to the resin and shake for 15-30 minutes at room temperature.
-
Monitor the reaction for the disappearance of free thiols using the Ellman's test.
-
Once the cyclization is complete, wash the resin with DMF and DCM.
4. Cleavage and Deprotection:
-
Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail such as TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature. Note: Thiol scavengers like ethanedithiol (EDT) should not be used as they can reduce the newly formed disulfide bond.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
5. Purification:
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
Protocol 2: Orthogonal Synthesis of a Bicyclic Peptide using this compound and Fmoc-L-Cys(Trt)-OH
This protocol describes the synthesis of a peptide with two disulfide bridges, where the cysteine pairs are orthogonally protected with SIT and Trt.
1. Solid-Phase Peptide Synthesis (SPPS):
-
Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment generation or Rink Amide resin for a C-terminal amide) using the standard Fmoc-SPPS protocol described in Protocol 1.
-
Incorporate this compound and Fmoc-L-Cys(Trt)-OH at the appropriate positions in the peptide sequence.
2. First Disulfide Bridge Formation (On-Resin):
-
Selectively deprotect the SIT groups on the resin-bound peptide using the DTT/NMM solution as described in Protocol 1, step 2. The Trt groups will remain intact.
-
Form the first disulfide bond by on-resin oxidation with NCS as described in Protocol 1, step 3.
3. Cleavage from Resin with Trt Groups Intact:
-
If using a hyper-acid sensitive resin like 2-chlorotrityl chloride, cleave the peptide while keeping the Trt and other side-chain protecting groups intact. Use a mild cleavage cocktail such as 1-5% TFA in DCM.
4. Second Disulfide Bridge Formation (Solution Phase):
-
Lyophilize the partially protected, monocyclic peptide.
-
Dissolve the peptide in a suitable solvent (e.g., DMF or a mixture of acetonitrile and water).
-
Selectively deprotect the Trt groups by adding TFA to a final concentration of 95%, along with a scavenger like TIS (2.5%).
-
After deprotection is complete (monitor by HPLC), precipitate the peptide with cold ether.
-
Dissolve the crude peptide with two free thiol groups in a buffer solution (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization.
-
Allow the oxidation to proceed by stirring the solution open to the atmosphere. Monitor the reaction by HPLC.
5. Final Deprotection and Purification:
-
If any acid-labile side-chain protecting groups remain, perform a final cleavage with a standard TFA cocktail.
-
Purify the final bicyclic peptide by RP-HPLC and characterize by mass spectrometry.
Visualizations
Workflow for Monocyclic Peptide Synthesis
Caption: Workflow for the synthesis of a monocyclic peptide.
Orthogonal Protection Strategy for Bicyclic Peptides
Caption: Orthogonal synthesis of a bicyclic peptide.
Conclusion
This compound is a valuable reagent for the synthesis of cyclic peptides, offering mild deprotection conditions, rapid kinetics, and reduced racemization. Its orthogonality with other common cysteine protecting groups makes it particularly well-suited for the synthesis of complex peptides with multiple, regioselectively-defined disulfide bonds. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their peptide synthesis workflows, facilitating the development of novel cyclic peptide-based therapeutics.
References
Application Notes and Protocols: Orthogonal Protection Strategy Using Fmoc-L-Cys(SIT)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), particularly for complex, cysteine-rich peptides, an effective orthogonal protection strategy is paramount. The presence of multiple reactive thiol groups necessitates a robust method to prevent undesired side reactions and to direct the precise formation of disulfide bonds. Fmoc-L-Cys(SIT)-OH, where SIT stands for sec-isoamyl mercaptan, is a cysteine derivative that introduces a third layer of orthogonality into the well-established Fmoc/tBu strategy. The SIT group is a disulfide-based protecting group that is stable to the basic conditions required for Fmoc removal and the acidic conditions for cleavage from the resin, yet it can be selectively removed under mild reducing conditions. This allows for the selective deprotection of cysteine residues for subsequent modification or controlled disulfide bond formation.
The SIT protecting group, based on a secondary thiol with a β-methyl substituent, offers a balance of steric hindrance that ensures its stability during SPPS while allowing for significantly faster removal with reducing agents like dithiothreitol (DTT) compared to other disulfide-based protecting groups such as S-tert-butylthio (StBu).[1][2] This feature is particularly advantageous in the synthesis of peptides with multiple disulfide bridges, such as conotoxins and linaclotide.[2]
Orthogonal Protection Strategy
The use of this compound is fully compatible with the standard Fmoc/tBu solid-phase peptide synthesis methodology.[1] This strategy relies on the use of protecting groups that can be removed under mutually exclusive conditions, allowing for the selective deprotection of specific functional groups while others remain intact.[3][4]
The three levels of orthogonality are:
-
Nα-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group of the amino acids. It is labile to mild basic conditions, typically a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF), which is used for chain elongation.[1]
-
Side-Chain tBu/Trt Protection: The side chains of most other reactive amino acids (e.g., Asp, Glu, Ser, Thr, Lys, Tyr) are protected with acid-labile groups like tert-butyl (tBu) or trityl (Trt). These groups are stable to the basic conditions of Fmoc deprotection and are removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA).[1]
-
Cysteine Thiol SIT Protection: The sec-isoamyl mercaptan (SIT) group protecting the cysteine thiol is stable to both the basic conditions of Fmoc removal and the strong acidic conditions of final cleavage. It is selectively removed by mild reducing agents, most commonly dithiothreitol (DTT).[1][2]
Diagram 1: Orthogonal protection strategy using this compound.
Data Presentation
Comparison of Cysteine Thiol Protecting Group Removal
The primary advantage of the SIT group is its facile removal compared to the commonly used StBu group. The following table summarizes the deprotection kinetics using DTT.
| Protecting Group | Deprotection Conditions | Time for Complete Removal | Reference |
| SIT | DTT in DMF/DIEA/H₂O | ~160 minutes | [1] |
| SIT | DTT in DMF/DIEA/H₂O (with 5% H₂O) | < 40 minutes | [1] |
| StBu | DTT in DMF/DIEA/H₂O | > 500 minutes (only 60% removed) | [1] |
| StBu | DTT in DMF/DIEA/H₂O (with 5% H₂O) | ~250 minutes | [1] |
Racemization of Cysteine Derivatives in SPPS
Cysteine is prone to racemization during coupling in Fmoc-SPPS. While extensive quantitative data for this compound is not yet widely published, initial studies indicate it offers advantages over other protecting groups.[1] The table below shows racemization data for other common cysteine derivatives.
| Cysteine Derivative | Coupling Conditions | % Racemization (D-Cys) | Reference |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74% | [5] |
| Fmoc-Cys(Dpm)-OH | Conventional SPPS | 1.2% | [6] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3% | [5] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8% | [5] |
| Fmoc-Cys(Trt)-OH | Conventional SPPS | 8.0% | [6] |
Note: It has been reported that SIT-protected peptides show less racemization than StBu and, in some cases, Trt-protected peptides.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the work of Chakraborty et al.[7]
-
Preparation of the Sulfenylating Agent:
-
Dissolve N-chlorosuccinimide (NCS) (2.0 eq.) in dichloromethane (DCM) at -50 °C.
-
Slowly add sec-isoamyl mercaptan (SIT-H) (1.9 eq.) to the NCS solution.
-
Stir the reaction at -50 °C for 15 minutes.
-
-
Synthesis of this compound:
-
In a separate flask, dissolve Fmoc-Cys-OH (1.0 eq.) in tetrahydrofuran (THF) and cool to -50 °C.
-
Quickly pour the prepared sulfenylating agent into the Fmoc-Cys-OH solution.
-
Stir the mixture for 2 hours, maintaining the temperature at -50 °C.
-
Allow the reaction to warm to room temperature.
-
Wash the reaction mixture three times with acidified water.
-
Collect the organic layer, dry it over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This is a general protocol for manual or automated SPPS.
Diagram 2: General workflow for SPPS using this compound.
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 1 min, then 1 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), including this compound, with N,N'-diisopropylcarbodiimide (DIC) (3 eq.) and OxymaPure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the dry resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude SIT-protected peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: On-Resin Removal of the SIT Protecting Group
This protocol is adapted from the work of Chakraborty et al.
-
Resin Preparation: After assembling the peptide chain, wash the peptidyl-resin with DMF.
-
SIT Deprotection:
-
Prepare a deprotection solution of dithiothreitol (DTT) (5 eq.) in a mixture of DMF/diisopropylethylamine (DIEA)/H₂O (95:2.5:2.5 v/v/v).
-
Add the deprotection solution to the resin and agitate for 10 minutes.
-
Drain the solution.
-
Repeat the treatment with fresh deprotection solution two more times (for a total of three treatments).
-
-
Washing: Wash the resin thoroughly with DMF, followed by DCM.
-
Further Steps: The resin with the free cysteine thiol(s) can now be used for on-resin cyclization (disulfide bond formation) or cleaved from the resin as described in Protocol 2.
Protocol 4: Solution-Phase Removal of the SIT Protecting Group
This is a general protocol for the reduction of disulfide bonds in solution, applicable to SIT-protected peptides.
-
Peptide Dissolution: Dissolve the purified SIT-protected peptide in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 7.5-8.0) to a concentration of 1-5 mg/mL. The use of a denaturant like 6 M guanidine hydrochloride may be necessary for poorly soluble peptides.
-
DTT Addition: Add a stock solution of DTT to the peptide solution to a final concentration of 10-20 mM. A 10- to 50-fold molar excess of DTT over the SIT groups is recommended.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Monitor the reaction progress by RP-HPLC and/or mass spectrometry.
-
Purification: Once the deprotection is complete, the peptide with the free thiol can be purified from DTT and other reagents by RP-HPLC.
Conclusion
The use of this compound provides a valuable tool for peptide chemists, offering a robust and efficient method for the synthesis of complex, cysteine-rich peptides. Its compatibility with standard Fmoc/tBu SPPS and the mild conditions required for the selective removal of the SIT group make it a superior choice for strategies involving directed disulfide bond formation. The application of this methodology will continue to facilitate the synthesis of challenging peptide targets for research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis method of linaclotide - Eureka | Patsnap [eureka.patsnap.com]
- 3. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017101810A1 - Linaclotide synthesis method - Google Patents [patents.google.com]
- 5. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 6. Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N | C37H31NO4S | CID 163408955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Application Notes and Protocols: Deprotection of Fmoc-L-Cys(SIT)-OH with Dithiothreitol (DTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the protection of reactive side chains is crucial for achieving the desired peptide sequence and preventing unwanted side reactions. For cysteine residues, the thiol group requires a robust protecting group that is stable during peptide chain elongation but can be selectively removed under mild conditions to allow for disulfide bond formation or other modifications. The sec-isoamyl mercaptan (SIT) protecting group has emerged as a valuable tool for cysteine protection, offering distinct advantages over traditional protecting groups like S-tert-butyl (StBu) and Trityl (Trt).
Fmoc-L-Cys(SIT)-OH is fully compatible with standard Fmoc-based SPPS. The SIT group is stable to the basic conditions required for Fmoc removal (e.g., piperidine) and labile to reductive cleavage by agents such as dithiothreitol (DTT). This orthogonality is critical for the synthesis of complex peptides, particularly those containing multiple disulfide bonds. The deprotection of the SIT group with DTT is a mild and efficient method to generate a free thiol group, ready for subsequent disulfide bond formation or conjugation.
Advantages of the SIT Protecting Group
The SIT protecting group offers several key advantages in peptide synthesis:
-
Rapid Deprotection: The SIT group is removed significantly faster than the commonly used StBu group under identical reducing conditions with DTT.[1]
-
Reduced Racemization: The use of this compound has been shown to result in less racemization compared to Trt- and StBu-protected cysteine during peptide synthesis.
-
Orthogonality: The SIT group is stable to the reagents used for Fmoc deprotection (piperidine) and resin cleavage (e.g., trifluoroacetic acid, TFA), allowing for its selective removal at the desired stage of the synthesis.
Data Presentation
The following table summarizes the comparative deprotection kinetics of SIT and StBu protecting groups with DTT.
| Protecting Group | Deprotection Conditions | Time for Complete Deprotection | Reference |
| SIT | 0.1 M DTT in H₂O/DMF (5:95) | < 40 minutes | [1] |
| StBu | 0.1 M DTT in H₂O/DMF (5:95) | 250 minutes | [1] |
| SIT | DTT (reducing agent) | 160 minutes | |
| StBu | DTT (reducing agent) | > 500 minutes (only 60% removed) |
Experimental Protocols
Materials
-
This compound protected peptide on solid support (resin) or in solution
-
Dithiothreitol (DTT)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Piperidine (for on-resin Fmoc deprotection if necessary)
-
Trifluoroacetic acid (TFA) (for cleavage from resin)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
-
Mass spectrometer for characterization
On-Resin Deprotection of this compound
This protocol is suitable for deprotecting the SIT group while the peptide is still attached to the solid support.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection (if applicable): If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5 x 1 min).
-
Deprotection Cocktail Preparation: Prepare a deprotection solution of 0.1 M DTT in a mixture of DMF and water (e.g., 95:5 v/v).
-
SIT Deprotection: Add the DTT deprotection solution to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature.
-
Monitoring the Reaction: Monitor the progress of the deprotection by taking small aliquots of the resin, cleaving the peptide with a standard TFA cocktail (e.g., TFA/TIS/water 95:2.5:2.5), and analyzing the product by HPLC and mass spectrometry. The reaction is typically complete within 40 minutes.
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min) to remove excess DTT and the cleaved protecting group.
-
Further Steps: The resin with the deprotected cysteine residue is now ready for on-resin disulfide bond formation, cleavage from the resin, or other modifications.
Solution-Phase Deprotection of this compound
This protocol is for deprotecting the SIT group after the peptide has been cleaved from the resin.
-
Peptide Dissolution: Dissolve the SIT-protected peptide in a suitable solvent, such as a mixture of DMF and water.
-
DTT Addition: Add a solution of DTT to the peptide solution to achieve a final DTT concentration of 0.1 M.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by HPLC until the starting material is consumed and the deprotected peptide is the major product.
-
Purification: Once the reaction is complete, purify the deprotected peptide by preparative HPLC to remove DTT and other impurities.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Deprotection Mechanism
Caption: Reductive cleavage of the SIT group from cysteine by DTT.
Experimental Workflow for On-Resin Deprotection
Caption: On-resin deprotection workflow of this compound.
References
Fmoc-L-Cys(SIT)-OH: A Superior Tool for Cysteine-Containing Peptide Synthesis in Fmoc/tBu Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Cys(SIT)-OH is a pseudoproline dipeptide derivative of cysteine designed for use in solid-phase peptide synthesis (SPPS) employing Fmoc/tBu chemistry. The sec-isoamyl mercaptan (SIT) protecting group on the cysteine thiol offers significant advantages over traditional protecting groups, such as S-tert-butyl (StBu), particularly in terms of deprotection efficiency and reduced side reactions. These attributes make this compound an invaluable tool for the synthesis of complex, cysteine-rich peptides, and those containing multiple disulfide bridges. This document provides detailed application notes, experimental protocols, and comparative data to guide researchers in the effective use of this compound.
Application Notes
Full Compatibility with Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)
This compound is fully compatible with the widely used Fmoc/tBu SPPS methodology.[1] The Fmoc group provides temporary N-terminal protection and is readily cleaved under mild basic conditions, typically with 20% piperidine in DMF. The SIT group, along with other side-chain protecting groups like t-butyl (tBu), is stable to these basic conditions. This orthogonality is crucial for the successful synthesis of peptides, ensuring the integrity of the growing peptide chain.[1]
Advantages of the SIT Protecting Group
The SIT protecting group offers several key advantages over other cysteine thiol protecting groups:
-
Rapid and Mild Deprotection: The SIT group is efficiently removed under mild reducing conditions, most commonly with dithiothreitol (DTT).[2] Kinetic studies have shown that the SIT group is removed significantly faster than the commonly used StBu group.[1][2] This rapid deprotection minimizes the exposure of the peptide to harsh reagents and can improve the overall yield and purity of the final product.
-
Reduced Racemization: Compared to StBu and Trityl (Trt) protecting groups, the use of this compound has been shown to result in less racemization of the cysteine residue during peptide synthesis.
-
Orthogonality: The SIT group provides an additional layer of orthogonality in complex peptide synthesis. It is stable to the acidic conditions used to cleave tBu and other acid-labile side-chain protecting groups, allowing for selective deprotection strategies. This is particularly beneficial for the synthesis of peptides with multiple disulfide bonds, where sequential and specific deprotection of cysteine residues is required.[1]
Applications in Peptide Synthesis
The unique properties of this compound make it particularly well-suited for a variety of challenging peptide synthesis applications:
-
Synthesis of Cysteine-Rich Peptides: The high efficiency of SIT group removal simplifies the synthesis of peptides containing multiple cysteine residues, reducing the likelihood of side reactions and improving product purity.
-
Regioselective Disulfide Bond Formation: The orthogonality of the SIT group allows for its use in combination with other cysteine protecting groups (e.g., Acm, Trt) to direct the formation of specific disulfide bridges in peptides with multiple disulfide bonds.
-
General Peptide Synthesis: Due to its favorable deprotection kinetics and reduced side reactions, this compound can be considered a superior alternative to other cysteine derivatives for the routine synthesis of cysteine-containing peptides.
Data Presentation
Comparative Deprotection Kinetics of Cys(SIT) vs. Cys(StBu)
The following table summarizes the comparative deprotection rates of Fmoc-Cys(SIT)-OH and Fmoc-Cys(StBu)-OH using DTT as the reducing agent.
| Protecting Group | Deprotection Conditions | Time for Complete Removal | Reference |
| SIT | DTT in solution | 160 minutes | [2] |
| SIT | DTT with 5% water in solution | < 40 minutes | [2] |
| StBu | DTT in solution | > 500 minutes (60% removed) | [2] |
| StBu | DTT with 5% water in solution | 250 minutes | [2] |
Purity and Yield of Peptides Synthesized with this compound
This table provides examples of reported purity and yield outcomes in the synthesis of various peptides using the SIT-protected cysteine derivative.
| Peptide Synthesized | Key Protecting Groups Used | Purity/Yield Outcome | Reference |
| Vasopressin (linear precursor) | Fmoc-Cys(SIT)-OH, Fmoc-Cys(Trt)-OH | ≥95% purity | |
| Conotoxin | Fmoc-Cys(SIT)-OH | Good purity and yield | |
| Linaclotide amide | Fmoc-Cys(SIT)-OH | Successful synthesis |
Experimental Protocols
Coupling of this compound in Fmoc/tBu SPPS
This protocol describes the standard procedure for coupling this compound to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIEA) or Collidine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF. Add the base (e.g., DIEA, 6-10 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Caption: Workflow for coupling this compound in SPPS.
On-Resin Deprotection of the SIT Group
This protocol outlines the selective removal of the SIT protecting group from the cysteine residue while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin with Cys(SIT)
-
1,4-Dithiothreitol (DTT)
-
N,N-Dimethylformamide (DMF)
-
Water (H₂O)
-
N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Preparation: Wash the peptide-resin with DMF.
-
Deprotection Cocktail: Prepare a deprotection cocktail of DTT (5 equivalents per SIT group) in a solution of DMF/H₂O/DIEA (95:2.5:2.5 v/v/v).
-
Deprotection Reaction: Treat the peptide-resin with the deprotection cocktail. Agitate the mixture at room temperature.
-
Reaction Repetition: Repeat the treatment with fresh deprotection cocktail three times, with each treatment lasting for 10 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove the cleaved protecting group and excess reagents.
Caption: Workflow for on-resin deprotection of the SIT group.
Cleavage of Peptides Containing Cys(SIT) from the Resin
This protocol describes the final cleavage of the peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. The SIT group is stable to these conditions.
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the peptide-resin is thoroughly dried.
-
Cleavage: Treat the dry peptide-resin with the cleavage cocktail for 1-2 hours at room temperature.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitation: Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pellet Collection: Centrifuge the mixture and decant the ether to obtain the peptide pellet.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under vacuum. The resulting peptide will still have the SIT group attached to the cysteine residue if it was not previously removed on-resin.
Caption: Workflow for cleavage of Cys(SIT)-containing peptides.
Conclusion
This compound represents a significant advancement in the tools available for solid-phase peptide synthesis. Its full compatibility with standard Fmoc/tBu chemistry, coupled with the superior deprotection kinetics and reduced side reactions associated with the SIT group, makes it an excellent choice for the synthesis of a wide range of cysteine-containing peptides. The protocols and data presented herein provide a comprehensive guide for researchers to effectively incorporate this valuable building block into their synthetic strategies, particularly for complex peptides and those requiring regioselective disulfide bond formation.
References
Application Notes and Protocols: Regioselective Disulfide Bond Formation with Fmoc-L-Cys(SIT)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-L-Cys(SIT)-OH in the regioselective formation of disulfide bonds in peptide synthesis. The sec-isoamyl mercaptan (SIT) protecting group offers significant advantages for the synthesis of complex peptides containing multiple cysteine residues, such as conotoxins and linaclotide.
Introduction
This compound is a cysteine derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The SIT protecting group is a disulfide-based protecting group that is stable to the mildly basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions used for cleavage from the resin (e.g., trifluoroacetic acid, TFA).[2][3] This orthogonality is crucial for the synthesis of peptides with multiple disulfide bonds, where sequential and regioselective formation of these bonds is necessary.[2][3]
The primary advantage of the SIT group over the more traditional S-tert-butylthio (StBu) group is its significantly faster cleavage under mild reducing conditions, typically using dithiothreitol (DTT).[4] This allows for more efficient and cleaner deprotection, leading to higher yields of the desired peptide.
Key Applications
-
Regioselective formation of multiple disulfide bonds: The SIT group, in combination with other orthogonal cysteine protecting groups like Trityl (Trt), Acetamidomethyl (Acm), or 4-methoxytrityl (Mmt), allows for the stepwise and controlled formation of specific disulfide bridges within a peptide sequence.
-
Synthesis of complex peptides: This reagent is particularly valuable for the synthesis of cysteine-rich peptides such as hormones (e.g., oxytocin, somatostatin), toxins (e.g., conotoxins), and therapeutic peptides (e.g., linaclotide).[3]
-
Improved efficiency in peptide synthesis: The faster deprotection kinetics of the SIT group compared to the StBu group can significantly shorten synthesis time and improve overall yield and purity.[4]
Data Presentation
Table 1: Comparative Deprotection Times of Thiol Protecting Groups
| Protecting Group | Deprotection Conditions | Time for Complete Deprotection |
| SIT | DTT in DMF | 160 minutes |
| SIT | DTT in DMF with 5% H₂O | < 40 minutes |
| StBu | DTT in DMF | > 500 minutes (only 60% removed) |
| StBu | DTT in DMF with 5% H₂O | 250 minutes |
Data sourced from comparative HPLC monitoring studies.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from Fmoc-L-Cys-OH and sec-isoamyl mercaptan.
Materials:
-
Fmoc-L-Cys-OH
-
sec-isoamyl mercaptan (SIT)
-
N-chlorosuccinimide (NCS)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Acidified water (e.g., 1M HCl)
-
Magnesium sulfate (MgSO₄)
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-chlorosuccinimide (2.1 eq.) in anhydrous DCM at -50°C.
-
Slowly add sec-isoamyl mercaptan (2.0 eq.) to the NCS solution and stir for 15 minutes at -50°C.
-
In a separate flask, dissolve Fmoc-L-Cys-OH (1.0 eq.) in anhydrous THF at -50°C.
-
Quickly pour the solution from step 2 into the solution from step 3 with vigorous stirring, maintaining the temperature at -50°C.
-
Continue stirring the reaction mixture for 2 hours at -50°C.
-
Allow the reaction to slowly warm to room temperature.
-
Wash the reaction mixture three times with acidified water.
-
Collect the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of n-Hexane/EtOAc as the mobile phase to yield pure this compound.[2]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin).
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound and other orthogonally protected Cys residues like Fmoc-L-Cys(Trt)-OH)
-
Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Cleavage cocktail: e.g., TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (1 x 1 min, then 1 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound and other protected cysteines at the desired positions.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., TFA/H₂O/TIS) for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove acid-labile side-chain protecting groups (e.g., tBu, Trt), leaving the SIT group intact.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Regioselective Disulfide Bond Formation
This protocol describes the sequential formation of two disulfide bonds in a peptide containing both Cys(SIT) and Cys(Trt) protection.
Materials:
-
Purified linear peptide with one Cys(SIT) and two Cys residues (from which Trt was removed during cleavage).
-
First Disulfide Bond (Oxidation of free thiols):
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8)
-
Dimethyl sulfoxide (DMSO)
-
-
Second Disulfide Bond (Deprotection of SIT and subsequent oxidation):
-
Dithiothreitol (DTT)
-
Guanidine hydrochloride (optional, for solubility)
-
Ammonium bicarbonate buffer (pH 8)
-
Procedure:
-
First Disulfide Bond Formation (Cys-Cys):
-
Dissolve the purified linear peptide in the ammonium bicarbonate buffer.
-
Add a small amount of DMSO (e.g., 5-10% v/v) to facilitate oxidation.
-
Stir the solution open to the air for 4-24 hours, monitoring the reaction by RP-HPLC and mass spectrometry until the formation of the first disulfide bond is complete.
-
Purify the single-disulfide-bridged peptide by RP-HPLC.
-
-
Second Disulfide Bond Formation (Cys(SIT) Deprotection and Oxidation):
-
Dissolve the purified single-disulfide-bridged peptide in the ammonium bicarbonate buffer (with guanidine hydrochloride if solubility is an issue).
-
Add an excess of DTT (e.g., 10-20 equivalents) to the solution to reduce the Cys(SIT) group to a free thiol.
-
Monitor the deprotection by RP-HPLC.
-
Once deprotection is complete, remove the excess DTT by dialysis or size-exclusion chromatography.
-
Induce the formation of the second disulfide bond by air oxidation in a dilute solution (pH 8), as described in step 1.
-
Monitor the reaction by RP-HPLC and mass spectrometry.
-
Purify the final, two-disulfide-bridged peptide by RP-HPLC.
-
Visualizations
Experimental Workflow for Regioselective Disulfide Bond Formation
References
Application Notes and Protocols for Fmoc-L-Cys(SIT)-OH in the Synthesis of Peptides with Multiple Disulfide Bridges
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing multiple disulfide bridges presents a significant challenge in medicinal chemistry and drug development. The precise and regioselective formation of these bonds is crucial for the correct three-dimensional structure and biological activity of complex peptides such as conotoxins, insulin analogs, and other therapeutic peptides. A key strategy to address this challenge is the use of orthogonal protecting groups for cysteine residues, allowing for the stepwise and controlled formation of each disulfide bond.
Fmoc-L-Cys(SIT)-OH, where SIT stands for sec-isoamyl mercaptan, is a disulfide-based cysteine protecting group that offers significant advantages in the solid-phase peptide synthesis (SPPS) of such complex peptides.[1][2] It is fully compatible with the widely used Fmoc/tBu SPPS methodology and demonstrates enhanced lability under mild reducing conditions compared to other disulfide-based protecting groups like S-tert-butylthio (StBu), while maintaining stability during the repetitive basic conditions of Fmoc-deprotection.[1][2] This allows for a more efficient and cleaner synthesis of peptides with intricate disulfide connectivity.
These application notes provide a comprehensive overview of the utility of this compound, including detailed protocols for its use in orthogonal protection schemes for the synthesis of peptides with two and three disulfide bridges.
Advantages of this compound
The SIT protecting group provides a unique balance of stability and lability, making it a valuable tool for peptide chemists:
-
Compatibility with Fmoc-SPPS: The SIT group is stable to the basic conditions (e.g., 20% piperidine in DMF) used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Facile Reductive Cleavage: The SIT group is readily cleaved under mild reducing conditions, typically using dithiothreitol (DTT), both on-resin and in solution.[3] This allows for the selective deprotection of SIT-protected cysteines without affecting other protecting groups.
-
Superior Deprotection Kinetics: Compared to the commonly used StBu group, the SIT group exhibits significantly faster deprotection kinetics. This leads to shorter reaction times and potentially higher yields of the desired deprotected peptide.[1]
-
Reduced Racemization: Studies have shown that the use of this compound leads to less racemization at the cysteine residue compared to Fmoc-L-Cys(StBu)-OH during peptide synthesis.[3]
-
Chemoselective Disulfide Bond Formation: The SIT group can act as a masking group and also direct the formation of a disulfide bond through a thiol-disulfide interchange mechanism in the presence of a free thiol.[4] This allows for efficient one-pot cyclization strategies.
Quantitative Data Summary
The following tables summarize the comparative deprotection rates of SIT and StBu groups and provide an overview of orthogonal protection strategies utilizing this compound.
Table 1: Comparative Deprotection Rates of Cysteine Protecting Groups
| Protecting Group | Deprotection Conditions | Time for Complete Removal | Reference |
| SIT | DTT, 5% DIEA in DMF | 160 minutes | [1] |
| SIT | DTT, 5% DIEA, 5% H₂O in DMF | < 40 minutes | [1] |
| StBu | DTT, 5% DIEA in DMF | > 8 hours (only 60% removed) | [1] |
| StBu | DTT, 5% DIEA, 5% H₂O in DMF | 250 minutes | [1] |
Table 2: Orthogonal Protection Schemes for Multiple Disulfide Bridges
| Number of Disulfide Bridges | Cysteine Protecting Groups | Deprotection/Cyclization Strategy | Target Peptide Example |
| One | Cys(SIT), Cys(Trt) | 1. Global deprotection (TFA) removes Trt. 2. Thiol-disulfide interchange between Cys(SH) and Cys(SIT) for cyclization. | Tetrapeptide, Oxytocin |
| Two | Cys(SIT), Cys(Acm), Cys(Trt) | 1. On-resin Acm removal and first disulfide bond formation. 2. Cleavage from resin with Trt removal. 3. Solution-phase SIT deprotection and second disulfide bond formation. | Conotoxin |
| Three | Cys(SIT), Cys(Acm), Cys(Trt), Cys(Mob) | Stepwise on-resin and solution-phase deprotection and oxidation cycles. | Linaclotide |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the general steps for the synthesis of a linear peptide on a solid support using Fmoc/tBu chemistry, incorporating this compound alongside other protected cysteine residues.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound, Fmoc-L-Cys(Acm)-OH, Fmoc-L-Cys(Trt)-OH, etc.)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt, or DIC, Oxyma)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF. Add the solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Washing: Wash the resin with DMF (5 x 1 min) and then with DCM (5 x 1 min) and dry under vacuum.
Protocol for On-Resin Deprotection of Cys(SIT)
This protocol describes the selective removal of the SIT group from a cysteine residue while the peptide is still attached to the solid support.
Materials:
-
Peptidyl-resin containing a Cys(SIT) residue
-
Dithiothreitol (DTT)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Prepare a deprotection solution of DTT (10 equivalents), DIEA (5 equivalents) in a mixture of DMF and water (e.g., 95:5 v/v).
-
Add the deprotection solution to the resin and shake at room temperature.
-
Monitor the reaction by taking small resin samples and analyzing the cleaved peptide by HPLC-MS. The reaction is typically complete within 1-2 hours.
-
Once deprotection is complete, wash the resin thoroughly with DMF, DCM, and then proceed with the subsequent steps (e.g., on-resin cyclization or cleavage from the resin).
Protocol for Solution-Phase Deprotection of Cys(SIT)
This protocol is for the selective removal of the SIT group after the peptide has been cleaved from the resin.
Materials:
-
Lyophilized peptide containing a Cys(SIT) residue
-
Dithiothreitol (DTT)
-
Aqueous buffer (e.g., ammonium bicarbonate, pH 8)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve the lyophilized peptide in an aqueous buffer/ACN mixture.
-
Add a solution of DTT (10-20 equivalents) to the peptide solution.
-
Stir the reaction at room temperature and monitor its progress by HPLC-MS.
-
Upon completion, the deprotected peptide can be purified by preparative HPLC.
Orthogonal Synthesis of a Two-Disulfide Bridged Peptide (e.g., Conotoxin)
This protocol describes a strategy for the synthesis of a peptide with two disulfide bridges using an orthogonal protection scheme involving Fmoc-L-Cys(Trt)-OH, Fmoc-L-Cys(Acm)-OH, and this compound.
Procedure:
-
SPPS: Synthesize the linear peptide using the general SPPS protocol, incorporating Fmoc-L-Cys(Trt)-OH, Fmoc-L-Cys(Acm)-OH, and this compound at the desired positions.
-
First Disulfide Bond (On-Resin):
-
Selectively deprotect the Acm groups on the resin-bound peptide using a solution of iodine (10 equivalents) in DMF for 1-2 hours.
-
Wash the resin with DMF, followed by a solution of sodium thiosulfate in water/DMF to quench excess iodine, and then with DMF and DCM.
-
-
Cleavage and Trt Deprotection:
-
Cleave the peptide from the resin and simultaneously remove the Trt and other acid-labile side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v) for 2-3 hours.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Second Disulfide Bond (Solution-Phase):
-
Dissolve the lyophilized peptide containing the Cys(SIT) and free Cys residues in an aqueous buffer (pH 8).
-
Deprotect the SIT group using DTT as described in the solution-phase deprotection protocol.
-
After SIT removal, the second disulfide bond can be formed by air oxidation by stirring the solution open to the atmosphere for several hours to days, monitoring by HPLC-MS.
-
-
Purification: Purify the final two-disulfide bridged peptide by preparative HPLC.
One-Pot Thiol-Disulfide Interchange for Cyclization
This protocol utilizes the directing ability of the SIT group to form a disulfide bond in a one-pot reaction with a free thiol.
Procedure:
-
SPPS: Synthesize the linear peptide incorporating one cysteine as this compound and the other as Fmoc-L-Cys(Trt)-OH.
-
Cleavage and Trt Deprotection: Cleave the peptide from the resin using a standard TFA cocktail. This will remove the Trt group, leaving a free thiol, while the SIT group remains intact.
-
One-Pot Cyclization:
-
After precipitation and lyophilization, dissolve the crude peptide in an aqueous buffer (e.g., 50 mM ammonium bicarbonate, pH 8).
-
The free thiol will attack the disulfide bond of the SIT group, leading to the formation of the intramolecular disulfide bridge and the release of sec-isoamyl mercaptan.
-
The reaction is typically fast and can be monitored by HPLC-MS.
-
-
Purification: Purify the cyclized peptide by preparative HPLC.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of peptides with multiple disulfide bridges. Its favorable deprotection kinetics, stability to Fmoc-SPPS conditions, and ability to direct disulfide bond formation make it a superior alternative to other disulfide-based protecting groups. The protocols outlined in these application notes provide a framework for the successful application of this compound in the regioselective synthesis of complex, biologically active peptides, thereby facilitating research and development in peptide-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmac-L-Cys(SIT)-OH in Post-Translational Modification Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that expand the functional diversity of the proteome. Prenylation, a key PTM, involves the covalent attachment of isoprenoid moieties, such as farnesyl or geranylgeranyl groups, to cysteine residues within specific protein sequences. This modification is crucial for mediating protein-protein and protein-membrane interactions, thereby regulating the function of essential signaling proteins like those in the Ras, Rho, and heterotrimeric G-protein families. Dysregulation of these pathways is implicated in numerous diseases, including cancer, making the study of prenylation a vital area of research.
Fmoc-L-Cys(SIT)-OH is a specialized amino acid derivative designed for the seamless incorporation of a selectively cleavable cysteine residue during solid-phase peptide synthesis (SPPS). The sec-isoamyl mercaptan (SIT) protecting group on the cysteine thiol is stable under the basic conditions of Fmoc deprotection but can be efficiently removed under mild reductive conditions. This orthogonality makes this compound an ideal tool for synthesizing peptides that can be subsequently subjected to in vitro prenylation, enabling detailed studies of this important PTM.
These application notes provide a comprehensive guide to utilizing this compound for the synthesis of cysteine-containing peptides and their subsequent use in enzymatic prenylation assays.
Data Presentation
Table 1: Comparison of Deprotection Efficiency for Thiol Protecting Groups
| Protecting Group | Reductive Agent | Time for Complete Deprotection (in DMF) | Time for Complete Deprotection (in DMF with 5% H₂O) |
| SIT | Dithiothreitol (DTT) | 160 minutes | < 40 minutes |
| StBu | Dithiothreitol (DTT) | > 500 minutes (60% removed) | 250 minutes |
Data compiled from comparative HPLC studies.[1][2]
Table 2: Kinetic Parameters of Yeast Farnesyltransferase with a Peptide Substrate
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| RTRCVIA | 0.5 | 10.5 | 2.1 x 10⁷ |
| Farnesyl Diphosphate | 0.1 | 10.5 | 1.05 x 10⁸ |
Kinetic analysis of yeast protein farnesyltransferase with the peptide substrate RTRCVIA.[3]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a C-terminal Cysteine-Containing Peptide using this compound
This protocol outlines the manual synthesis of a model peptide with a C-terminal cysteine, suitable for subsequent prenylation studies.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for all amino acids except the final C-terminal cysteine):
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion using a Kaiser test.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of this compound:
-
Follow the same procedure as in step 3, using this compound as the amino acid to be coupled.
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: On-Resin Deprotection of the SIT Group
This protocol allows for the selective removal of the SIT group while the peptide is still attached to the resin, which can be advantageous for certain applications.
Materials:
-
Peptidyl-resin with Cys(SIT)
-
Dithiothreitol (DTT)
-
N,N-Diisopropylethylamine (DIEA)
-
N-Methyl-2-pyrrolidone (NMP) or DMF
-
Water (H₂O)
Procedure:
-
Swell the peptidyl-resin in NMP or DMF.
-
Prepare a deprotection solution of DTT (10 equivalents relative to resin loading) and DIEA (5 equivalents) in NMP/H₂O (95:5).
-
Add the deprotection solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the deprotection by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.
-
Once deprotection is complete, wash the resin thoroughly with NMP or DMF, followed by DCM.
-
The resin-bound peptide with a free cysteine thiol is now ready for on-resin modification or cleavage.
Protocol 3: In Vitro Enzymatic Farnesylation of a Synthetic Peptide
This protocol describes a typical in vitro farnesylation reaction using a purified farnesyltransferase.
Materials:
-
Purified synthetic peptide with a C-terminal CaaX motif (e.g., Dansyl-GCVLS)
-
Recombinant human or yeast farnesyltransferase (FTase)
-
Farnesyl pyrophosphate (FPP)
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂
-
Quenching solution: Methanol or Acetonitrile with 0.1% TFA
Procedure:
-
Prepare a stock solution of the synthetic peptide in an appropriate solvent (e.g., DMSO or water).
-
In a microcentrifuge tube, combine the following components at the indicated final concentrations:
-
Synthetic peptide (e.g., 1-10 µM)
-
FPP (e.g., 1-10 µM)
-
Reaction Buffer
-
-
Initiate the reaction by adding farnesyltransferase (e.g., 50-100 nM).
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
Stop the reaction by adding an equal volume of quenching solution.
-
Analyze the reaction products by RP-HPLC or mass spectrometry to determine the extent of farnesylation. A successful reaction will show a new peak corresponding to the farnesylated peptide with an increased retention time and mass.
Mandatory Visualizations
Caption: Experimental Workflow for Peptide Prenylation.
Caption: Simplified Ras Signaling Pathway.
References
Troubleshooting & Optimization
Preventing racemization of Fmoc-L-Cys(SIT)-OH during coupling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of Fmoc-L-Cys(SIT)-OH during peptide coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for Fmoc-Cys derivatives?
A1: Racemization is the conversion of an optically active compound (containing a single enantiomer, e.g., L-cysteine) into an optically inactive mixture of equal parts of both enantiomers (L- and D-cysteine). In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid isomer into the peptide chain. Cysteine is particularly susceptible to racemization during the activation and coupling steps in Fmoc-SPPS.[1][2][3] This is primarily due to the acidity of the α-proton, which can be easily abstracted by a base, leading to a stabilized carbanion (enolization) and subsequent loss of stereochemical integrity.[1] The presence of D-isomers can lead to peptides with altered three-dimensional structures, reduced biological activity, and difficulties in purification.[1]
Q2: What are the primary factors that cause racemization of this compound during coupling?
A2: The main contributors to cysteine racemization during coupling are:
-
Base-mediated activation: The use of strong tertiary amines like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in combination with phosphonium or uronium-based coupling reagents (e.g., HBTU, HATU, PyBOP) is a major cause of racemization.[1][4][5][6]
-
Coupling Reagents: Uronium and phosphonium salt-based reagents inherently require a tertiary amine for the activation step, which promotes racemization.[1][4]
-
Pre-activation: Allowing the Fmoc-amino acid to pre-activate with the coupling reagent and base before addition to the resin can increase the extent of racemization.[1]
-
Temperature: Elevated temperatures, such as those used in microwave-assisted peptide synthesis (MW-SPPS), can significantly accelerate the rate of racemization.[1][7]
Q3: How does the S-protecting group influence racemization?
A3: The side-chain protecting group on cysteine plays a significant role in its susceptibility to racemization. While the SIT (sec-isoamyl-S-thio) group is primarily designed for optimized deprotection kinetics, the electronic and steric properties of any S-protecting group can influence the acidity of the α-proton.[8] Research on various S-protecting groups has shown that electron-donating and sterically hindering groups can sometimes reduce the rate of racemization.[1] For instance, groups like 4-methoxybenzyloxymethyl (MBom) and 4,4'-dimethoxydiphenylmethyl (Ddm) have been shown to suppress racemization to acceptable levels even with standard coupling protocols.[1]
Troubleshooting Guide
Issue: High levels of D-Cysteine are detected in my peptide after coupling this compound.
This section provides a systematic approach to troubleshooting and minimizing racemization.
Step 1: Evaluate Your Coupling Protocol
The choice of coupling reagents and bases is the most critical factor.
Recommendation: Switch to a coupling method that does not require a strong tertiary amine.
-
Optimized Method: Use carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive such as OxymaPure or 6-Cl-HOBt.[9] This method does not require the addition of a base.
-
Alternative for Uronium/Phosphonium Reagents: If you must use reagents like HBTU or HATU, replace strong bases (DIEA, NMM) with a weaker, sterically hindered base like 2,4,6-collidine or 2,4,6-trimethylpyridine (TMP).[5][6][7][10] Also, avoid any pre-activation steps; add the base just before adding the coupling mixture to the resin.[1]
Step 2: Optimize Reaction Conditions
Temperature and solvent can influence the extent of racemization.
Recommendation:
-
Temperature Control: If using microwave-assisted synthesis, consider lowering the coupling temperature for the cysteine residue to 50°C or below.[7] Alternatively, perform the coupling of the cysteine residue at room temperature, even if the rest of the synthesis is done at an elevated temperature.[7]
-
Solvent Choice: Using less polar solvents for the coupling reaction can help impede racemization.[11]
Step 3: Review the Choice of S-Protecting Group
While you are using this compound, understanding how different protecting groups perform can inform future synthetic strategies, especially for particularly challenging sequences. The table below summarizes the racemization levels observed with different cysteine protecting groups under various coupling conditions.
Data Summary
Table 1: Comparison of Racemization Levels for Different Fmoc-Cys Protecting Groups and Coupling Conditions.
| Fmoc-Cys Derivative | Coupling Method | Base | Racemization (%) | Reference |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt | DIEA | 8.0 | [12] |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | None | 3.3 | |
| Fmoc-Cys(Trt)-OH | HATU | NMM | High | [9] |
| Fmoc-Cys(Trt)-OH | HBTU | NMM | ~50 | [5][6][10] |
| Fmoc-Cys(Trt)-OH | HBTU | Collidine | Suppressed | [5][6] |
| Fmoc-Cys(Acm)-OH | HCTU/6-Cl-HOBt | DIEA | 0.5 | [1] |
| Fmoc-Cys(Dpm)-OH | HCTU/6-Cl-HOBt | DIEA | 1.2 | [1][12] |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | None | 6.8 | |
| Fmoc-Cys(Ddm)-OH | HCTU/6-Cl-HOBt | DIEA | 0.8 | [1] |
| Fmoc-Cys(MBom)-OH | HCTU/6-Cl-HOBt | DIEA | 0.4 | [1] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | None | 0.74 | [10] |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling Protocol for this compound
This protocol is designed to minimize racemization by using a carbodiimide activator and an additive in the absence of a tertiary amine base.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM), followed by N,N-dimethylformamide (DMF). Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) to free the N-terminal amine. Wash the resin thoroughly with DMF.
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and a racemization suppressant additive like OxymaPure or 6-Cl-HOBt (3-5 equivalents) in DMF.
-
Activation and Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid/additive solution and immediately add the entire mixture to the washed peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove any excess reagents and byproducts.
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be performed.
Visual Guides
Mechanism of Cysteine Racemization
The following diagram illustrates the base-catalyzed enolization mechanism responsible for the racemization of cysteine during the activation step of peptide coupling.
Caption: Mechanism of base-catalyzed racemization of Cysteine.
Decision Workflow for Minimizing Racemization
This workflow provides a logical sequence of steps for selecting an appropriate coupling strategy for this compound.
Caption: Decision workflow for selecting a low-racemization coupling protocol.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 2545642-31-5 | Benchchem [benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-L-Cys(SIT)-OH in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-L-Cys(SIT)-OH in their peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS).[1][2] The N-terminus is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the thiol side chain of cysteine is protected by the SIT (sec-isoamyl mercaptan) group.[1][3] This protection strategy is fully compatible with the widely used Fmoc/tBu (tert-butyl) SPPS methodology.[2][3][4][5] The SIT group shields the reactive thiol moiety, preventing side reactions like premature disulfide bond formation during peptide chain elongation.[1][6][7][8]
Q2: How is the SIT protecting group removed?
The SIT group is a disulfide-based protecting group and is removed under mild reducing conditions.[1][9] The most common method is treatment with dithiothreitol (DTT).[3][4][5] The removal is significantly accelerated by the presence of water.[3][4][5]
Q3: What are the advantages of the SIT protecting group over other cysteine protecting groups like Trt or StBu?
The SIT group offers several advantages:
-
Orthogonality: It is stable to the basic conditions used for Fmoc removal and the acidic conditions for tBu-based side-chain deprotection and cleavage from the resin, making it compatible with standard Fmoc-SPPS.[2][3]
-
Mild Removal Conditions: Unlike the acid-labile Trityl (Trt) group, the SIT group is cleaved under mild reducing conditions, allowing for selective deprotection on-resin to form disulfide bridges.
-
Faster Deprotection than StBu: The SIT group is removed significantly faster than the S-tert-butylthio (StBu) group, which can be sluggish and difficult to cleave completely.[3][4][5]
-
Reduced Racemization: Some studies suggest that the use of the SIT group leads to less racemization compared to the Trt group during peptide synthesis.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of this compound.
Problem 1: Incomplete Removal of the SIT Protecting Group
Symptoms:
-
Mass spectrometry analysis of the final peptide shows a mass corresponding to the peptide with the SIT group still attached.
-
The peptide fails to form disulfide bonds upon oxidation.
Possible Causes:
-
Insufficient concentration of the reducing agent (e.g., DTT).
-
Suboptimal reaction time for deprotection.
-
Absence of water in the deprotection cocktail, which is known to accelerate the reaction.[3][4][5]
-
Steric hindrance around the Cys(SIT) residue within the peptide sequence.
Solutions:
-
Increase DTT Concentration: Use a higher excess of DTT. A common starting point is 10-20 equivalents of DTT relative to the peptide on resin.
-
Extend Reaction Time: Monitor the deprotection reaction over time by taking small resin samples, cleaving the peptide, and analyzing by mass spectrometry. Extend the reaction time until complete removal is observed.
-
Add Water to the Deprotection Cocktail: Perform the deprotection in a solvent mixture containing water (e.g., DMF with 5% H₂O).
-
Optimize Solvent: Ensure the resin is well-swollen in a suitable solvent like DMF or NMP to allow access of the reagents.
Problem 2: Premature Deprotection of the SIT Group during Synthesis
Symptoms:
-
Observation of unexpected disulfide-bridged dimers or oligomers in the crude peptide.
-
Alkylation of the cysteine thiol by scavengers during the final cleavage step.
Possible Causes:
-
Although generally stable, prolonged or repeated exposure to the basic conditions of Fmoc removal (e.g., piperidine) in very long sequences may lead to minor premature deprotection. A similar, more labile disulfide-based protecting group (MOT) has shown around 2% deprotection during SPPS.[6]
Solutions:
-
Minimize Fmoc Deprotection Times: Use the minimum time required for complete Fmoc removal at each step.
-
Use a Milder Base for Fmoc Removal: For sensitive sequences, consider using a milder base than piperidine, such as piperazine, although this may require longer reaction times.[10]
Problem 3: β-Elimination Side Reaction
Symptoms:
-
Mass spectrometry reveals a peak corresponding to the desired peptide minus H₂S (dehydroalanine) or a peak corresponding to the addition of piperidine to the dehydroalanine intermediate.
Possible Causes:
-
Cysteine residues, particularly when located at the C-terminus and attached to Wang-type resins, are susceptible to β-elimination during the piperidine-mediated Fmoc deprotection step.[11][12] This side reaction is base-catalyzed.
Solutions:
-
Choice of Resin: For peptides with C-terminal cysteine, use a more acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin. This allows for cleavage under milder acidic conditions and avoids the issues associated with Wang-type resins.[12]
-
Use of Milder Bases: As with premature deprotection, using a less harsh base for Fmoc removal can mitigate this side reaction.
Problem 4: Racemization of the Cysteine Residue
Symptoms:
-
Chiral HPLC analysis shows the presence of the D-Cys epimer in the final peptide.
-
Reduced biological activity of the synthesized peptide.
Possible Causes:
-
Cysteine derivatives are prone to base-catalyzed racemization during the activation and coupling steps of SPPS.[8]
Solutions:
-
Base-Free Coupling Conditions: Employ coupling methods that do not require the addition of a base, such as those using carbodiimides with HOBt or Oxyma.[8]
-
Use of Weaker Bases: If a base is required, use a weaker, non-nucleophilic base like collidine.[8]
-
Pre-activation: Minimize the time the activated amino acid is in the presence of a base before coupling.
Quantitative Data
Table 1: Comparison of Deprotection Rates of S-StBu and S-SIT Protecting Groups.
| Protecting Group | Reducing Agent Cocktail | Time for Complete Removal | Reference |
| StBu | DTT in DMF | > 500 min (only 60% removed) | [3][4][5] |
| SIT | DTT in DMF | 160 min | [3][4][5] |
| StBu | DTT in DMF / 5% H₂O | 250 min | [3][4][5] |
| SIT | DTT in DMF / 5% H₂O | < 40 min | [3][4][5] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Cys(SIT)
-
Resin Swelling: Swell the peptide-resin in DMF (N,N-dimethylformamide) for 30-60 minutes.
-
Deprotection Cocktail Preparation: Prepare a solution of DTT (dithiothreitol) in a mixture of DMF and water. A typical cocktail is 50 mg/mL DTT in DMF/H₂O (95:5 v/v).
-
Deprotection Reaction: Drain the DMF from the resin and add the DTT solution (using at least 10-20 equivalents of DTT relative to the resin loading).
-
Incubation: Gently agitate the resin suspension at room temperature. The reaction time can vary from 40 minutes to several hours. It is advisable to monitor the reaction for completion.
-
Washing: After the reaction is complete, drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times), DCM (dichloromethane) (3-5 times), and finally with the solvent to be used for the next step (e.g., oxidation or cleavage).
Protocol 2: Final Cleavage and Global Deprotection
-
Resin Preparation: After SIT removal and any on-resin modifications (like disulfide bridge formation), wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the other protecting groups in the peptide. A common cocktail for peptides with Arg(Pbf), Trp(Boc), and other tBu-based protecting groups is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Note: If disulfide bonds have been formed, avoid using scavengers like triisopropylsilane (TIS) as they can reduce the disulfide bridge.[9] In such cases, a scavenger cocktail like TFA/EDT/H₂O/TIPS (94:2.5:2.5:1 v/v/v/v) might be more suitable, but careful optimization is required.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Drying and Purification: Dry the crude peptide under vacuum and purify by reverse-phase HPLC.
Visualizations
Caption: Mechanism of β-elimination side reaction of C-terminal Cysteine.
Caption: Workflow for SIT deprotection and subsequent peptide processing.
References
- 1. Buy this compound (EVT-6421326) | 2545642-31-5 [evitachem.com]
- 2. This compound | 2545642-31-5 | Benchchem [benchchem.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 11. Bot Detection [iris-biotech.de]
- 12. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Technical Support Center: Optimizing Fmoc-L-Cys(SIT)-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of Fmoc-L-Cys(SIT)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary advantages?
This compound is a protected amino acid derivative used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the N-terminus, while the SIT (sec-isoamyl mercaptan) group is a disulfide-based protecting group for the cysteine thiol side chain. The primary advantages of the SIT group over other protecting groups, such as S-tert-butyl (StBu), include its full compatibility with standard Fmoc/tBu SPPS methodologies and its faster deprotection kinetics.[1][2]
Q2: What are the most common side reactions encountered when using Fmoc-protected cysteine derivatives in SPPS?
The primary side reactions include:
-
Racemization: The chiral integrity of the cysteine residue can be compromised, particularly during the coupling step. This is a significant concern with base-mediated activation methods.[1]
-
Oxidation: The unprotected thiol group of cysteine is susceptible to oxidation, which can lead to the formation of unwanted disulfide bonds.
-
Alkylation: The reactive thiol group can be unintentionally alkylated by various reagents present in the synthesis mixture.
Q3: Which coupling reagents are recommended for this compound to minimize side reactions?
To minimize racemization, it is highly recommended to use coupling methods that proceed under acidic or neutral conditions. Combinations such as N,N'-Diisopropylcarbodiimide (DIC) with OxymaPure are preferred for incorporating this compound.[1] While phosphonium and uronium salt-based reagents like HATU and HBTU are efficient, they are often used with tertiary amines like DIEA, which can increase the risk of racemization for cysteine derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
Issue 1: Low Coupling Efficiency or Incomplete Reaction
-
Symptom: The Kaiser test remains positive (blue/violet beads) after the coupling step, indicating the presence of unreacted free amines on the resin.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | For sterically hindered sequences, consider a double coupling strategy. After the initial coupling reaction, repeat the coupling step with fresh reagents. |
| Insufficient Reagent Equivalents | Ensure that you are using an appropriate excess of the this compound and coupling reagents. A typical starting point is 3 equivalents of each. |
| Suboptimal Coupling Reagents | While DIC/Oxyma is recommended for minimizing racemization, for particularly difficult couplings where yield is the primary concern, a more potent activator like HATU/HOAt with a less basic amine such as 2,4,6-collidine could be tested. However, be aware of the increased risk of racemization. |
| Peptide Aggregation on Resin | If peptide aggregation is suspected, consider switching to a more hydrophilic resin (e.g., PEG-based resins) or using a solvent mixture known to disrupt aggregation, such as NMP/DMF. |
Issue 2: Racemization of the Cysteine Residue
-
Symptom: Chiral analysis of the final peptide shows the presence of the D-cysteine diastereomer.
-
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Base-Mediated Activation | Avoid coupling reagents that require strong tertiary bases like DIEA or NMM. Use carbodiimide activation with DIC and an additive like OxymaPure, which provides a more acidic/neutral environment. |
| Prolonged Pre-activation | Minimize the pre-activation time of the this compound with the coupling reagents before adding it to the resin. |
| Elevated Temperature | If using microwave-assisted SPPS, carefully control the temperature. Higher temperatures can accelerate racemization. |
Quantitative Data Summary
The following tables summarize key quantitative data related to cysteine protection and coupling.
Table 1: Comparison of Deprotection Kinetics for SIT and StBu Protecting Groups
| Protecting Group | Reducing Agent | Time for Complete Deprotection | Reference |
| SIT | DTT | 160 minutes | [2][3] |
| StBu | DTT | > 500 minutes (only 60% removed) | [2][3] |
| SIT | DTT with 5% Water | < 40 minutes | [2][3] |
| StBu | DTT with 5% Water | 250 minutes | [2][3] |
Table 2: Racemization Levels of Different Fmoc-Cys Derivatives with DIPCDI/Oxyma Pure Coupling
| Fmoc-Cys Derivative | Racemization (%) | Reference |
| Fmoc-Cys(Thp)-OH | 0.74 | |
| Fmoc-Cys(Trt)-OH | 3.3 | |
| Fmoc-Cys(Dpm)-OH | 6.8 |
Note: Data for this compound with DIPCDI/Oxyma was not available in the reviewed literature, but the trend with other derivatives highlights the importance of the protecting group in minimizing racemization.
Experimental Protocols
Protocol 1: Microwave-Assisted SPPS of a Peptide Containing this compound
This protocol is adapted for a high-efficiency solid-phase peptide synthesizer.
-
Resin Swelling: Swell the Rink-Amide AM resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 1 minute at 90°C.
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-amino acid (5 eq.), DIC (5 eq.), and OxymaPure (5 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Perform the coupling reaction for 2 minutes at 90°C.
-
No washing is required between the deprotection and coupling steps.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the cysteine position, use this compound.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the peptidyl resin with DMF and DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 1-2 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, wash, and lyophilize.
-
Visualizations
References
Technical Support Center: Silyl Group Deprotection
This guide provides troubleshooting strategies and frequently asked questions for researchers, scientists, and drug development professionals experiencing incomplete deprotection of silyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for incomplete silyl group deprotection?
A1: Incomplete deprotection of silyl ethers is a frequent issue in multi-step synthesis. The primary causes are often related to the stability of the specific silyl group and the reaction conditions. Key factors include:
-
Steric Hindrance: The bulky nature of either the silyl group itself (e.g., TIPS, TBDPS) or the surrounding molecular environment can impede the approach of the deprotecting reagent to the silicon atom.[1][2][3]
-
Reagent Inactivity: Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) are hygroscopic, and their activity can be influenced by water content. Similarly, acidic or basic reagents can degrade over time.
-
Insufficient Reagent or Time: The reaction may require more equivalents of the deprotecting agent or a longer reaction time than initially planned, especially for more stable silyl ethers.[4]
-
Inappropriate Reaction Conditions: Factors such as solvent, temperature, and the presence of additives can significantly impact the reaction rate and completion.
-
Substrate Stability: The target molecule may contain other functional groups that are sensitive to the deprotection conditions, limiting the feasible harshness of the reaction (e.g., using strong acid on a molecule with other acid-labile groups).[5]
Q2: My TBAF deprotection of a TBS (tert-butyldimethylsilyl) ether is sluggish or incomplete. What steps can I take?
A2: The deprotection of TBS ethers using TBAF is common, but can be problematic. Here are several troubleshooting steps:
-
Verify Reagent Quality: Use a fresh bottle of TBAF solution (typically 1M in THF). Older solutions may have absorbed water, altering their reactivity.
-
Increase Reagent Equivalents: Instead of the typical 1.1-1.5 equivalents, try increasing the amount of TBAF to 3 equivalents or more.[6] For molecules with multiple silyl ethers, a proportional increase is necessary.[4]
-
Elevate the Temperature: While many TBAF deprotections are run at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can often drive a sluggish reaction to completion.
-
Add a Proton Source: The deprotection process can generate strongly basic alkoxides. Adding a mild acid buffer, such as acetic acid, can neutralize these species and sometimes improve results, especially if your product is base-sensitive.[7]
-
Consider an Alternative Fluoride Source: If TBAF fails, other fluoride reagents like HF-Pyridine or Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) can be more effective for stubborn cases.[6][8]
Q3: How can I selectively deprotect one silyl ether in the presence of another?
A3: Selective deprotection relies on the differential stability of silyl ethers, which is largely governed by steric bulk. The general order of stability towards acidic hydrolysis is: TMS < TES < TBS < TIPS < TBDPS.[7][8] This allows for the removal of a less stable group while retaining a more stable one.
-
Mild Acidic Conditions: To remove a primary TBS ether in the presence of a more hindered secondary TIPS ether, you can use mild acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in methanol or acetic acid in a THF/water mixture.[9]
-
Controlled Fluoride Reagents: For removing a TES group in the presence of a TBS group, specific reagents like catecholborane with Wilkinson's catalyst can be effective.[5][6]
-
Steric Environment: The environment around the silyl ether is also critical. A primary silyl ether may be removed more easily than a sterically shielded secondary or tertiary one, even if they are the same type of silyl group.[6][10]
Q4: What are some alternative reagents for removing a particularly stubborn silyl group like TBDPS or TIPS?
A4: TBDPS and TIPS groups are significantly more stable than TBS and often require more forceful conditions for removal.
-
HF-Pyridine (Olah's Reagent): This is a very effective but hazardous reagent for cleaving robust silyl ethers. It should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment.[6]
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F): A more user-friendly, anhydrous source of fluoride that can be effective where TBAF fails.[8]
-
Stronger Acidic Conditions: Using acids like trifluoroacetic acid (TFA) or aqueous HCl can cleave stable silyl ethers, but care must be taken to ensure the rest of the molecule is stable to these conditions.
Data Summary Table
The choice of deprotection conditions is critically linked to the stability of the silyl ether. The following table summarizes the relative stability and common deprotection reagents for frequently used silyl groups.
| Silyl Group | Abbreviation | Relative Stability to Acid[8] | Relative Stability to Base[8] | Common Deprotection Reagents |
| Trimethylsilyl | TMS | 1 | 1 | K₂CO₃ in MeOH; mild aqueous acid.[6] |
| Triethylsilyl | TES | 64 | 10-100 | Mild acid (e.g., PPTS, AcOH); TBAF.[9] |
| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000 | TBAF; HF-Pyridine; aqueous acid.[6][9] |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 | TBAF (often requires heat); HF-Pyridine.[7] |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 | TBAF (requires heat/long reaction times); HF-Pyridine.[7] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting an incomplete silyl ether deprotection reaction.
Caption: Troubleshooting workflow for incomplete silyl ether deprotection.
Experimental Protocol: Monitoring Deprotection by TLC
Thin-Layer Chromatography (TLC) is an essential technique for monitoring the progress of a deprotection reaction in real-time. It allows you to visualize the consumption of the starting material and the formation of the product.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (solvent system, e.g., 4:1 Hexanes:Ethyl Acetate)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or vanillin stain)
-
Heat gun or hot plate
Procedure:
-
Prepare the Eluent: Choose a solvent system in which the starting material (silyl ether) has a higher Rf value (travels further up the plate) than the more polar product (alcohol). A good starting point is often a 4:1 mixture of Hexanes and Ethyl Acetate. Adjust the ratio as needed to achieve good separation (Rf of starting material ~0.6-0.7, product ~0.2-0.3).
-
Spot the TLC Plate:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the origin: 'S' for Starting Material, 'C' for Co-spot, and 'R' for Reaction Mixture.
-
Using a capillary tube, apply a small spot of a dilute solution of your starting silyl ether onto the 'S' and 'C' lanes.
-
At time zero (and at regular intervals, e.g., every 30 minutes), use a capillary to take a tiny aliquot from your reaction mixture and spot it onto the 'R' and 'C' lanes.
-
-
Develop the Plate:
-
Place the spotted TLC plate into the developing chamber containing the eluent. Ensure the eluent level is below the origin line.
-
Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualize the Results:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp if your compounds are UV-active. Circle the visible spots with a pencil.
-
Submerge the plate in a staining solution (e.g., potassium permanganate) and then gently heat with a heat gun until spots appear. The alcohol product will often stain more intensely or differently than the silyl ether.
-
-
Interpret the Results:
-
Starting Material Lane ('S'): Shows a single spot corresponding to your silyl ether.
-
Reaction Mixture Lane ('R'): At the beginning of the reaction, this will show mainly the starting material spot. As the reaction progresses, this spot will diminish, and a new, lower-Rf spot corresponding to the alcohol product will appear and intensify.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane. The co-spot lane ('C') helps confirm the identity of the spots.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Khan Academy [khanacademy.org]
- 3. m.youtube.com [m.youtube.com]
- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. total-synthesis.com [total-synthesis.com]
- 10. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Minimizing piperidinylalanine formation with C-terminal cysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with piperidinylalanine formation during the synthesis of peptides with a C-terminal cysteine.
Frequently Asked Questions (FAQs)
Q1: What is piperidinylalanine, and why does it form during peptide synthesis?
A1: Piperidinylalanine is an undesired side product that can form during Solid-Phase Peptide Synthesis (SPPS), particularly when using the Fmoc/tBu strategy for peptides with a C-terminal cysteine. Its formation is a two-step process. First, the base used for Fmoc deprotection (typically piperidine) catalyzes a β-elimination of the protected thiol group on the C-terminal cysteine, resulting in a dehydroalanine intermediate. Subsequently, piperidine can act as a nucleophile and add to this dehydroalanine, forming the 3-(1-piperidinyl)alanine adduct.[1][2][3] This side product can be identified by a mass shift of +51 Da in mass spectrometry analysis.[2]
Q2: Which factors influence the extent of piperidinylalanine formation?
A2: Several factors can influence the formation of this side product:
-
Cysteine Protecting Group: The nature of the thiol protecting group is critical. Less sterically hindered protecting groups can be more susceptible to base-catalyzed elimination.[2][3]
-
Resin Type: The choice of resin to which the C-terminal cysteine is anchored plays a significant role. Wang-type resins are known to exacerbate this side reaction.[4]
-
Base and Deprotection Conditions: The type of base used for Fmoc removal and the reaction conditions can promote the initial β-elimination step.[5]
Q3: How can I detect the presence of piperidinylalanine in my peptide sample?
A3: The most common method for detecting the piperidinylalanine side product is mass spectrometry. You will observe a peak corresponding to the desired peptide mass plus 51 atomic mass units (amu), which is the mass of the piperidinyl adduct minus a proton. HPLC analysis may also show a distinct peak for the modified peptide, although co-elution with the desired product can sometimes occur.
Troubleshooting Guide
This guide provides specific recommendations to minimize or eliminate the formation of piperidinylalanine in your experiments.
Issue: Significant piperidinylalanine formation observed by mass spectrometry.
Solution 1: Optimize Cysteine Protecting Group
The choice of the protecting group for the cysteine thiol is a primary factor in preventing the initial β-elimination.
-
Recommended:
-
Trityl (Trt): The bulky trityl group provides steric hindrance that minimizes the base-catalyzed elimination.[1][2]
-
Tetrahydropyranyl (Thp): This non-aromatic, acid-labile protecting group has been shown to be superior to Trt, Acm, and StBu in minimizing both piperidinylalanine formation and racemization.[4][6]
-
4-Methoxytrityl (Mmt): Similar to Trt, this group offers good protection.[5]
-
-
Not Recommended:
Solution 2: Select an Appropriate Resin
The resin linker can significantly influence the stability of the C-terminal cysteine.
-
Recommended:
-
2-Chlorotrityl (2-CTC) Resin: This resin is highly recommended for the synthesis of peptide acids with C-terminal cysteine as it significantly reduces both piperidinylalanine formation and epimerization.[4][6][8]
-
NovaSyn® TGT and NovaPEG Trityl Resins: These trityl-type resins also provide good results.[4]
-
-
Use with Caution:
-
Wang Resin: Peptides with C-terminal cysteine anchored to Wang-type resins are particularly prone to this side reaction.[4]
-
Solution 3: Modify Fmoc Deprotection Protocol
Adjusting the base and additives during the Fmoc deprotection step can suppress the side reaction.
-
Recommended Base:
-
4-Methylpiperidine: Using a 30% solution of 4-methylpiperidine in DMF has been shown to minimize the side reaction compared to piperidine.[5]
-
-
Recommended Additive:
-
OxymaPure®: The addition of 0.5 M OxymaPure to the 4-methylpiperidine/DMF deprotection solution can buffer the basicity and further reduce side product formation.[5]
-
-
Alternative Strategy:
-
Side-Chain Anchoring: A more advanced strategy involves anchoring the cysteine residue to the resin via its side-chain thiol using a handle like S-XAL. This approach completely avoids the problem of β-elimination at the C-terminus.[7]
-
Data Summary
The following table summarizes the impact of different protecting groups and resins on the formation of piperidinylalanine and other side products, based on published data.
| Cysteine Protecting Group | Resin Type | Piperidinylalanine Formation | Racemization | Reference |
| Trityl (Trt) | NovaSyn TGT | Minimized | Can still be significant (e.g., 23% d-Cys after 6h) | [2][9] |
| Tetrahydropyranyl (Thp) | Wang | Significantly lower than Trt, Acm, StBu | Minimized | [4][6] |
| 4-Methoxytrityl (Mmt) | 2-Chlorotrityl | Minimized | Minimized | [5] |
| Acetamidomethyl (Acm) | Not specified | Significant | Not specified | [7] |
Experimental Protocols
Protocol 1: Recommended Fmoc Deprotection for C-Terminal Cysteine Peptides
This protocol is designed to minimize piperidinylalanine formation.
-
Reagent Preparation: Prepare a deprotection solution of 30% 4-methylpiperidine and 0.5 M OxymaPure in high-purity DMF.
-
Deprotection Step:
-
Swell the resin-bound peptide in DMF.
-
Drain the DMF and add the deprotection solution.
-
Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).
-
Wash the resin thoroughly with DMF to remove all traces of the deprotection solution and byproducts.
-
-
Monitoring: After synthesis, cleave a small sample of the peptide from the resin and analyze by HPLC and mass spectrometry to confirm the absence or significant reduction of the +51 Da side product.
Visual Guides
Caption: Mechanism of piperidinylalanine formation.
Caption: Troubleshooting workflow for minimizing piperidinylalanine.
References
- 1. Bot Detection [iris-biotech.de]
- 2. peptide.com [peptide.com]
- 3. 3-(1-Piperidinyl)alanine formation during the preparation ofC-terminal cysteine peptides with the Fmoc/t-Bu strategy [scite.ai]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. side-chain-anchoring-strategy-for-solid-phase-synthesis-of-peptide-acids-with-c-terminal-cysteine - Ask this paper | Bohrium [bohrium.com]
- 8. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-L-Cys(SIT)-OH stability during prolonged piperidine treatment
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of Fmoc-L-Cys(SIT)-OH during prolonged piperidine treatment in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: How stable is the SIT protecting group to standard piperidine treatment for Fmoc removal?
A1: The sec-isoamyl mercaptan (SIT) protecting group is designed for full compatibility with Fmoc-based solid-phase peptide synthesis (SPPS). It is highly stable under the standard basic conditions used for Fmoc group removal, which typically involves treatment with 20% piperidine in DMF.
Q2: What are the potential risks of exposing this compound to prolonged piperidine treatment?
A2: While the SIT group itself is robust, prolonged exposure of any C-terminal cysteine residue to basic conditions like piperidine can lead to side reactions. The primary concerns are:
-
Racemization: The chiral integrity of the cysteine residue can be compromised, leading to the formation of the D-isomer.
-
β-elimination and subsequent addition: This can result in the formation of dehydroalanine, which can then react with piperidine to form a 3-(1-piperidinyl)alanine adduct.
Q3: How does the choice of resin affect the stability of C-terminal Cys(SIT) during prolonged piperidine treatment?
A3: The choice of resin can significantly impact the extent of side reactions for a C-terminal cysteine. Using trityl-type resins, such as 2-chlorotrityl resin, is recommended as they have been shown to suppress racemization and other base-induced side reactions compared to Wang-type resins.[1]
Q4: Are there any alternatives to piperidine for Fmoc deprotection that might be milder for sensitive sequences containing Cys(SIT)?
A4: While piperidine is the most common reagent, alternatives have been explored to minimize base-induced side reactions. For instance, using piperazine has been reported to cause less aspartimide formation and racemization of C-terminal cysteine compared to piperidine in some studies. However, the compatibility and efficiency of these alternative bases should be evaluated for each specific peptide sequence.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of a D-Cys enantiomer in the final peptide. | Racemization of the C-terminal Cys(SIT) residue due to extended exposure to piperidine. | - Minimize the duration of piperidine treatment for Fmoc deprotection steps.- For C-terminal cysteine residues, consider using a 2-chlorotrityl resin, which is known to reduce racemization.[1]- If racemization is a persistent issue, consider using a milder base for Fmoc deprotection, although this may require optimization of reaction times. |
| Observation of an unexpected mass corresponding to the peptide +84 Da. | Formation of a 3-(1-piperidinyl)alanine adduct at the C-terminal Cys(SIT) position. | - Reduce the piperidine treatment time.- Ensure efficient washing steps after deprotection to completely remove piperidine before the next coupling step.- The use of a trityl-type resin can also help minimize this side reaction. |
| Incomplete cleavage of the SIT group at the end of the synthesis. | Inefficient reduction of the disulfide bond. | - The SIT group is cleaved using a reducing agent like dithiothreitol (DTT). Ensure fresh DTT is used at a sufficient concentration and for an adequate duration.- The cleavage efficiency of the SIT group with DTT can be enhanced by the addition of a small amount of water to the cleavage cocktail. |
Quantitative Data
Table 1: Comparison of Racemization of C-terminal Cysteine with Different Protecting Groups During Coupling
| Fmoc-Cys Derivative | Coupling Conditions | % Racemization |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
Data sourced from a study on the use of the Thp protecting group.[2]
Experimental Protocols
Protocol for Assessing C-terminal Cysteine Racemization
This protocol outlines a general method to assess the extent of racemization of a C-terminal cysteine residue after prolonged piperidine treatment.
-
Peptide Synthesis:
-
Synthesize a short model peptide (e.g., Ac-Gly-Cys-OH) on both a Wang-type resin and a 2-chlorotrityl resin with the C-terminal cysteine protected with the SIT group.
-
-
Prolonged Piperidine Treatment:
-
After synthesis, treat a sample of the peptidyl-resin with a 20% piperidine solution in DMF for an extended period (e.g., 24 hours) at room temperature.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly to remove the piperidine.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).
-
-
Analysis:
-
Analyze the crude peptide by chiral HPLC or by HPLC after derivatization with a chiral reagent (e.g., Marfey's reagent) to separate and quantify the L- and D-cysteine containing peptides.
-
Alternatively, the peptide can be hydrolyzed to its constituent amino acids, which are then analyzed by chiral GC or HPLC.
-
Visualizations
Workflow for Assessing Cys(SIT) Stability
Caption: A flowchart outlining the experimental steps to evaluate the stability of a Cys(SIT)-containing peptide to prolonged piperidine exposure.
Logical Relationship of Factors Affecting C-terminal Cysteine Stability
Caption: A diagram illustrating the relationship between experimental conditions, potential side reactions for C-terminal cysteine, and mitigation strategies.
References
Technical Support Center: Fmoc-L-Cys(SIT)-OH Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the cleavage of peptides containing Fmoc-L-Cys(SIT)-OH.
Understanding the Two-Stage Cleavage Process for Cys(SIT)
The deprotection of peptides containing Cys(SIT) is a two-stage process. First, the peptide is cleaved from the solid-phase resin and all other acid-labile side-chain protecting groups are removed using a trifluoroacetic acid (TFA)-based cocktail. The sec-isoamyl mercaptan (SIT) protecting group on the cysteine residue is stable under these acidic conditions.[1] In the second stage, the SIT group is specifically removed from the cysteine thiol using a reducing agent. This orthogonal strategy allows for greater control over disulfide bond formation and can minimize certain side reactions.
References
Technical Support Center: Mass Spectrometry of Peptides Containing Cys(SSH) (Persulfidation)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry of peptides containing S-persulfidated cysteine (Cys-SSH), a key modification in hydrogen sulfide (H₂S) signaling.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the mass spectrometric analysis of persulfidated peptides.
Q1: Why am I seeing low or no signal for my persulfidated peptides?
A1: The instability of the persulfide bond is a primary challenge in its detection.[1][2] Several factors during sample preparation can lead to the loss of this modification:
-
Spontaneous Decomposition: Persulfides are inherently unstable and can revert to thiols. Work quickly and keep samples cold to minimize degradation.
-
Reductant-Induced Cleavage: Strong reducing agents like DTT and TCEP, often used in standard proteomics workflows to break disulfide bonds, will also cleave the persulfide bond.[2] Use these agents only in specific steps designed to selectively cleave the persulfide for differential labeling.[2][3]
-
Inappropriate Alkylating Agents: Some common alkylating agents, such as N-ethylmaleimide and iodoacetamide, can convert persulfides into thioethers, leading to misidentification or signal loss.[3]
-
Non-Specific Binding: Peptides, especially large and hydrophobic ones, can be lost due to non-specific binding to sample tubes and pipette tips.[4] Using low-retention labware and including carrier proteins can help mitigate this issue.[4]
Q2: How can I differentiate between a free thiol (-SH) and a persulfide (-SSH) group on a cysteine residue?
A2: Differentiating between these two groups is a central challenge. Most methods rely on a sequential alkylation strategy:
-
Block all thiols: Initially, all free thiol groups are blocked with an alkylating agent. Some protocols use Iodoacetyl-PEG2-Biotin (IAB) for this step.[2][3]
-
Reduce the persulfide: The persulfide bond is then selectively reduced to a thiol using a reducing agent like TCEP.[2]
-
Label the new thiol: The newly formed thiol (from the original persulfide) is then labeled with a different alkylating agent, often iodoacetamide (IAM).[3]
This differential labeling allows for the specific identification of sites that were originally persulfidated.
Q3: My MS/MS spectra for persulfidated peptides are complex and difficult to interpret. What are the common fragmentation patterns?
A3: The fragmentation of peptides containing modified cysteines can be complex.[5] In low-energy collision-induced dissociation (CID), the most common fragmentation occurs along the peptide backbone, producing b- and y-type ions.[6] However, the persulfide modification itself can be labile. Be aware of:
-
Neutral Loss: The -SSH group or its fragments might be lost as a neutral molecule during fragmentation, complicating spectral interpretation.
-
Side-Chain Fragmentation: Fragmentation can also occur at the cysteine side chain.
-
Alternative Fragmentation Methods: Techniques like Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD) might be beneficial as they can preserve labile modifications better than CID, providing clearer fragmentation patterns.[7][8]
Q4: I am having trouble with the solubility of my peptides during sample preparation. What can I do?
A4: Peptide solubility is a common issue that can lead to low recovery.[4] Consider the following:
-
pH Adjustment: The solubility of peptides is highly dependent on pH. Adjusting the pH of your solutions can significantly improve solubility. For example, basic conditions can improve the solubility of some peptides.[4]
-
Organic Solvents: The addition of organic solvents like acetonitrile (ACN) can help to solubilize more hydrophobic peptides.[5][9]
-
Detergents: Mass spectrometry-compatible detergents, such as sodium deoxycholate, can be used to keep proteins and peptides solubilized during initial extraction and digestion steps.[10] However, ensure they are removed before MS analysis as they can interfere with ionization.[10]
Q5: How can I enrich for cysteine-containing peptides to increase the chances of detecting persulfidation?
A5: Enrichment strategies can significantly improve the detection of low-abundance persulfidated peptides. These methods typically involve the chemoselective capture of cysteine residues.[11] One approach involves using a solid-phase resin with a maleimide group that allows for the covalent capture of thiol-containing peptides.[11] After capturing, non-cysteine peptides are washed away, and the enriched cysteine peptides can be eluted for MS analysis.
Quantitative Data Summary
The following table summarizes data from a study employing a low-pH quantitative thiol reactivity profiling (QTRP) method to identify persulfidated cysteine sites.
| Cell Treatment | Number of Identified Persulfidated Sites | Number of Identified Proteins | Reference |
| NaHS-treated cell lysates | 1547 | 994 | [1] |
Experimental Protocols
Protocol 1: Quantitative Persulfide Site Identification (qPerS-SID)
This protocol provides a method for the identification of persulfide-containing peptides from cell culture.[3]
-
Protein Precipitation: Harvest cells and subject them to trichloroacetic acid (TCA) precipitation to pellet the proteins.
-
Initial Thiol/Persulfide Labeling: Resuspend the protein pellet and label both free thiols and persulfides using Iodoacetyl-PEG2-Biotin (IAM-Bio).
-
Protein Digestion: Digest the labeled proteins into peptides using an enzyme such as trypsin.
-
Enrichment of Labeled Peptides: Use streptavidin agarose beads to capture the biotin-labeled peptides (both original thiols and persulfides). Non-cysteine containing peptides are removed in the flow-through.
-
Selective Elution of Persulfidated Peptides: Wash the beads extensively. Then, add tris(2-carboxyethyl)phosphine (TCEP) to selectively reduce the disulfide bond linking the biotin tag to the original persulfide sites, eluting these peptides. The peptides that were originally free thiols will remain bound to the beads.
-
Final Alkylation: Alkylate the newly formed free thiols on the eluted peptides with iodoacetamide (IAM).
-
LC-MS/MS Analysis: Analyze the eluted and alkylated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sites of persulfidation.
Protocol 2: General Sample Preparation for Bottom-Up Proteomics
This is a general workflow for preparing protein samples for mass spectrometry analysis.[10][12]
-
Cell Lysis and Protein Extraction: Lyse cells or homogenize tissues in a buffer containing detergents (e.g., sodium deoxycholate) and chaotropic agents (e.g., urea) to ensure complete protein solubilization.[10]
-
Protein Quantification: Determine the protein concentration of the lysate to ensure equal loading for comparative studies.
-
Reduction of Disulfide Bonds: Reduce disulfide bonds within the proteins by adding a reducing agent like DTT or TCEP and incubating at 57-60°C for 40-60 minutes.[12] Note: For persulfide analysis, this step must be carefully integrated into a differential labeling strategy as it will cleave persulfides.
-
Alkylation of Cysteines: Alkylate the free thiol groups to prevent them from reforming disulfide bonds. Iodoacetamide is a common alkylating agent.[12]
-
Enzymatic Digestion: Digest the proteins into smaller peptides using an endoproteinase like trypsin.
-
Sample Cleanup: Remove salts and detergents that can interfere with mass spectrometry using techniques like solid-phase extraction (SPE).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[10]
Visualizations
Below are diagrams illustrating key experimental workflows.
Caption: Workflow for Quantitative Persulfide Site Identification (qPerS-SID).
Caption: Troubleshooting logic for low persulfidated peptide signals.
References
- 1. Direct Proteomic Mapping of Cysteine Persulfidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. aminer.org [aminer.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Synthesis with Fmoc-L-Cys(SIT)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the yield and purity of peptides synthesized using Fmoc-L-Cys(SIT)-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main advantages in peptide synthesis?
This compound is a derivative of the amino acid L-cysteine used in Solid-Phase Peptide Synthesis (SPPS). The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the thiol side chain is protected by a sec-isoamyl mercaptan (SIT) group.
The primary advantages of using this compound include:
-
Faster Deprotection: The SIT group is removed more rapidly than the commonly used S-tert-butylthio (StBu) group, especially in the presence of water. This can lead to shorter synthesis times and potentially higher yields.[1][2]
-
Reduced Racemization: Studies have shown that peptides synthesized with this compound exhibit less racemization compared to those synthesized with Fmoc-L-Cys(StBu)-OH and, in some cases, Fmoc-L-Cys(Trt)-OH.[1][3][4]
-
Orthogonality: The SIT group is stable under the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions of final cleavage from the resin, making it compatible with standard Fmoc/tBu SPPS strategies.[1]
Q2: When should I choose this compound over other cysteine protecting groups like Trt or StBu?
This compound is an excellent choice when:
-
Rapid deprotection is desired: Its faster removal can streamline the synthesis process.[1][2]
-
Racemization is a concern: The use of SIT can help maintain the chiral integrity of the cysteine residue.[1][3][4]
-
You are synthesizing peptides with multiple disulfide bonds: The SIT group is part of the toolbox of orthogonal protecting groups that allow for sequential disulfide bond formation.[1][2]
Fmoc-L-Cys(Trt)-OH is a good, cost-effective option for routine synthesis of peptides with a single disulfide bond where the Trityl group is removed during the final cleavage. For complex syntheses where stability is paramount, Fmoc-L-Cys(StBu)-OH might be considered, although its deprotection can be sluggish.[3]
Q3: What are the storage and handling recommendations for this compound?
This compound should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture and light to ensure its stability and reactivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete coupling of this compound. | - Ensure complete dissolution of the amino acid in the solvent before adding to the resin.- Use a suitable coupling reagent combination such as DIC/Oxyma.- Increase the coupling time or perform a double coupling. |
| Premature deprotection of the SIT group. | - While SIT is stable to piperidine, prolonged exposure or harsh basic conditions should be avoided. Ensure standard Fmoc deprotection times are not excessively long.[1] | |
| Incomplete deprotection of the SIT group. | - Ensure sufficient equivalents of the reducing agent (e.g., DTT) are used.- Add a small percentage of water (e.g., 5%) to the deprotection cocktail to accelerate the reaction.[1][2] | |
| Low Peptide Purity | Racemization of the cysteine residue. | - While SIT shows less racemization, for highly sensitive sequences, consider using coupling conditions known to minimize racemization, such as pre-formed symmetrical anhydrides or activation with DIPCDI/Oxyma.[1][3][4] |
| Oxidation of the free thiol after deprotection. | - After SIT group removal, handle the peptide under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.- If disulfide bond formation is not the next step, consider keeping the thiol protected until required. | |
| Formation of deletion sequences. | - Ensure efficient Fmoc deprotection and coupling at each step of the synthesis. Incomplete reactions are a common cause of deletion impurities. | |
| Difficulty in Disulfide Bond Formation | Incorrect folding or aggregation of the peptide. | - Optimize the pH and concentration of the peptide solution during the oxidation step.- Consider using a denaturant/renaturant system to promote correct folding. |
| Incomplete removal of the SIT protecting group. | - Confirm complete deprotection by LC-MS analysis before proceeding with oxidation. Increase the concentration of the reducing agent or the reaction time if necessary.[1][2] |
Data Presentation
Table 1: Comparison of Deprotection Times for Cysteine Protecting Groups
| Protecting Group | Deprotection Conditions | Time for Complete Deprotection | Reference |
| SIT | DTT in organic solvent | 160 minutes | [1][2] |
| SIT | DTT in organic solvent with 5% water | < 40 minutes | [1][2] |
| StBu | DTT in organic solvent | > 500 minutes (only 60% removed) | [1][2] |
| StBu | DTT in organic solvent with 5% water | 250 minutes | [1][2] |
Table 2: Qualitative Comparison of Cysteine Protecting Groups in Fmoc-SPPS
| Feature | This compound | Fmoc-L-Cys(Trt)-OH | Fmoc-L-Cys(StBu)-OH |
| Deprotection Rate | Fast | Fast (with TFA) | Slow |
| Racemization | Low[1][3][4] | Moderate | Moderate to High |
| Stability to Piperidine | High[1] | High | High |
| Orthogonality | Yes | No (cleaved with TFA) | Yes |
| Primary Application | Peptides requiring rapid deprotection, low racemization, and orthogonal protection. | Routine synthesis of peptides with a single disulfide bond. | Complex peptides where maximum stability is required, and slow deprotection is acceptable. |
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general procedure for manual or automated SPPS on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times).
-
Amino Acid Coupling:
-
Dissolve this compound (3-5 equivalents) and an activator like Oxyma (3-5 equivalents) in DMF.
-
Add a coupling reagent such as Diisopropylcarbodiimide (DIC) (3-5 equivalents).
-
Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage of the Peptide from the Resin and Deprotection of Side Chains
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.
-
Washing: Wash the peptidyl-resin thoroughly with DMF, followed by dichloromethane (DCM), and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard and effective cocktail for many peptides is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
-
Drying: Dry the peptide pellet under vacuum.
Protocol 3: Deprotection of the SIT Group for Disulfide Bond Formation
-
Dissolution: Dissolve the crude, cleaved peptide in a suitable buffer (e.g., ammonium bicarbonate buffer at pH 8).
-
Reduction: Add Dithiothreitol (DTT) in excess (e.g., 10-20 equivalents per SIT group) to the peptide solution.
-
Reaction: Allow the reaction to proceed for 40-160 minutes at room temperature. The addition of a small amount of water to the solvent can significantly speed up the deprotection.[1][2]
-
Monitoring: Monitor the completion of the deprotection by LC-MS.
-
Purification: Once deprotection is complete, the peptide with the free thiol can be purified by reverse-phase HPLC before proceeding to disulfide bond formation.
Mandatory Visualization
Caption: Workflow for SPPS with this compound.
Caption: Troubleshooting guide for low purity peptides.
References
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Fmoc-L-Cys(SIT)-OH vs. Fmoc-Cys(Trt)-OH
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups for cysteine residues is a critical determinant of success, particularly when navigating the complexities of disulfide bond formation. Among the arsenal of available tools, Fmoc-Cys(Trt)-OH has long been a workhorse. However, the emergence of novel protecting groups like S-silaisopropyl (SIT) in Fmoc-L-Cys(SIT)-OH presents a compelling alternative. This guide provides an objective comparison of these two cysteine derivatives, supported by available data, to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | Fmoc-Cys(Trt)-OH |
| Protecting Group | S-silaisopropyl (SIT) | S-trityl (Trt) |
| Cleavage from Resin | Stable to standard TFA cleavage cocktails.[1] | Cleaved simultaneously with peptide from acid-labile resins using TFA. |
| Side-Chain Deprotection | Requires a separate step with reducing agents (e.g., TCEP).[1] | Occurs during the final TFA cleavage. |
| Orthogonality | Offers orthogonality for sequential disulfide bond formation. | Limited orthogonality in standard Fmoc-SPPS. |
| Racemization | Data not available in the provided search results. | Prone to racemization, especially with certain coupling reagents (e.g., 3.3% with DIPCDI/Oxyma Pure). |
| Side Reactions | Less prone to side reactions associated with carbocation formation during cleavage. | The liberated trityl cation can lead to side reactions if not effectively scavenged. |
Delving Deeper: A Performance-Based Comparison
Stability and Cleavage: A Tale of Two Strategies
The most significant distinction between the SIT and Trt protecting groups lies in their cleavage chemistry. The Trt group is acid-labile and is conveniently removed during the final trifluoroacetic acid (TFA) cleavage step that liberates the peptide from the resin. This one-pot deprotection is efficient for synthesizing peptides with a single disulfide bond or free thiols.
In contrast, the SIT group is stable to the standard TFA cleavage cocktail, providing an orthogonal protection strategy.[1] This stability is a key advantage when synthesizing complex peptides with multiple disulfide bridges, as it allows for the selective deprotection of other cysteine residues while the SIT-protected cysteine remains intact. The removal of the SIT group is achieved in a subsequent step using reducing agents like tris(2-carboxyethyl)phosphine (TCEP).[1]
Racemization and Side Reactions: The Quest for Purity
Cysteine residues are notoriously susceptible to racemization during peptide synthesis. Studies have shown that Fmoc-Cys(Trt)-OH can exhibit significant racemization, for instance, 3.3% when using DIPCDI/Oxyma Pure as the coupling agent. This is a critical consideration for the synthesis of long peptides or those where stereochemical purity is paramount. While direct comparative data for this compound was not found, the milder conditions often associated with its chemistry could potentially lead to lower racemization levels.
Furthermore, the cleavage of the Trt group generates a stable trityl cation, which can lead to unwanted side reactions with nucleophilic residues like tryptophan and methionine if not efficiently scavenged. The use of scavenger cocktails containing triisopropylsilane (TIS) is crucial to mitigate these side products. The cleavage strategy for the SIT group, being non-acidic, avoids the generation of such reactive carbocations.
Experimental Protocols: A Practical Guide
Standard Fmoc-SPPS Coupling Protocol
This protocol is generally applicable for both this compound and Fmoc-Cys(Trt)-OH.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes to remove the Fmoc group from the N-terminus. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
Pre-activate a 3-fold excess of the Fmoc-amino acid (either this compound or Fmoc-Cys(Trt)-OH) with a suitable coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (e.g., 2 hours).
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Cleavage Protocols
Fmoc-Cys(Trt)-OH Cleavage (Standard TFA Cleavage):
-
After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail, typically TFA/TIS/H2O (95:2.5:2.5). For peptides containing multiple Trt-protected residues, the addition of scavengers like 1,2-ethanedithiol (EDT) is recommended.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
This compound Cleavage and Deprotection:
-
Resin Cleavage (Peptide remains SIT-protected):
-
Follow the standard TFA cleavage protocol as described above (TFA/TIS/H2O). The SIT group will remain intact.[1]
-
Isolate the SIT-protected peptide.
-
-
SIT Group Deprotection (in solution):
-
Dissolve the SIT-protected peptide in a suitable buffer.
-
Add a reducing agent such as TCEP.
-
Monitor the deprotection reaction by HPLC or mass spectrometry.
-
Purify the deprotected peptide using standard chromatographic techniques.
-
Visualizing the Workflow and Pathways
References
Orthogonal Peptide Synthesis: A Comparative Guide to Fmoc-L-Cys(SIT)-OH and Fmoc-Cys(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, particularly for complex molecules with multiple disulfide bonds, the strategic selection of protecting groups is paramount. The concept of orthogonal synthesis, where specific protecting groups can be selectively removed without affecting others, is the cornerstone of modern peptide chemistry. This guide provides a detailed comparison of two commonly used protected cysteine derivatives, Fmoc-L-Cys(SIT)-OH and Fmoc-Cys(Acm)-OH, to aid researchers in making informed decisions for their synthetic strategies.
Introduction to Cysteine Protection in Orthogonal Synthesis
Cysteine's reactive thiol side chain necessitates protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as oxidation and disulfide scrambling. The choice of the thiol protecting group is critical, as its removal conditions dictate the overall synthetic strategy. An ideal protecting group should be stable throughout the peptide chain elongation and selectively cleavable under mild conditions that do not degrade the peptide.
This compound and Fmoc-Cys(Acm)-OH are two such derivatives that offer orthogonal protection schemes, enabling the regioselective formation of disulfide bridges, a crucial aspect for the synthesis of many biologically active peptides and proteins.
This compound: The Reductively Cleavable Option
This compound employs the sec-isoamyl mercaptan (SIT) group, a disulfide-based protection.[1][2] This protecting group is characterized by its lability to mild reducing agents, offering a distinct advantage in orthogonal synthesis schemes.
Key Properties:
-
Stability: The SIT group is fully compatible with the standard Fmoc/tBu SPPS chemistry, demonstrating stability towards the basic conditions of Fmoc deprotection (e.g., piperidine) and the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[3][4]
-
Deprotection: The key feature of the SIT group is its facile removal under mild reducing conditions, typically with dithiothreitol (DTT).[1][2][5] This deprotection is notably faster than that of the more sterically hindered S-tert-butylthio (StBu) group.[4][5] The addition of water can further accelerate the cleavage of the SIT group.[4][5]
-
Advantages: The mild deprotection conditions make it suitable for sensitive peptide sequences. Furthermore, studies have indicated that the use of the SIT protecting group can lead to reduced racemization at the cysteine residue compared to other protecting groups like StBu and Trityl (Trt).[4][6]
Fmoc-Cys(Acm)-OH: The Oxidatively Cleavable Workhorse
Fmoc-Cys(Acm)-OH utilizes the acetamidomethyl (Acm) group, a thioether-based protection that has been a longstanding tool in peptide synthesis.[7][8] Its stability and unique deprotection requirements have solidified its place in the synthesis of complex peptides.
Key Properties:
-
Stability: The Acm group is exceptionally stable under a wide range of conditions, including the acidic and basic environments encountered in both Fmoc/tBu and Boc/Bzl SPPS strategies.[7][9] This robustness allows for the purification of the fully protected peptide before disulfide bond formation.[9]
-
Deprotection: The Acm group is typically removed under oxidative conditions, most commonly with iodine, which simultaneously promotes the formation of a disulfide bond.[7][10] Alternatively, deprotection can be achieved using heavy metal salts such as mercury(II) acetate or silver(I) trifluoroacetate, although the toxicity of these reagents is a significant drawback.[11]
-
Advantages: The stability of the Acm group provides significant flexibility in the synthetic design. It allows for the selective deprotection of other cysteine protecting groups while the Acm group remains intact, enabling the sequential formation of multiple disulfide bridges.[7]
Head-to-Head Comparison
| Feature | This compound | Fmoc-Cys(Acm)-OH |
| Protecting Group | sec-isoamyl mercaptan (SIT) | Acetamidomethyl (Acm) |
| Chemical Nature | Disulfide | Thioether |
| Deprotection Condition | Mild reduction (e.g., DTT)[1][2][5] | Oxidation (e.g., Iodine) or heavy metals (e.g., Hg(OAc)₂)[7][10] |
| Stability to Piperidine | Stable[4] | Stable[7] |
| Stability to TFA | Stable[3] | Stable[9] |
| Orthogonality | Orthogonal to acid- and base-labile groups, and to oxidatively removed groups. | Orthogonal to acid- and base-labile groups, and to reductively removed groups. |
| Key Advantage | Mild, non-toxic deprotection; reduced racemization.[4][6] | High stability; allows for purification of protected peptide.[9] |
| Potential Drawback | Newer protecting group, less historical data. | Deprotection may require harsh/toxic reagents.[11] |
Experimental Protocols
Deprotection of the SIT Group (On-Resin)
-
Resin Swelling: Swell the peptide-resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Deprotection Cocktail: Prepare a solution of 1,4-dithiothreitol (DTT, 10-20 equivalents) in a mixture of DMF and water (e.g., 95:5 v/v).
-
Reaction: Add the deprotection cocktail to the resin and agitate at room temperature.
-
Monitoring: Monitor the reaction progress by taking small resin samples and analyzing the cleaved peptide by HPLC-MS. The reaction is typically complete within 1-4 hours.[4][5]
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DMF, dichloromethane (DCM), and finally DMF again to remove excess reagents.
Deprotection of the Acm Group and Disulfide Bond Formation (On-Resin)
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Deprotection/Oxidation Cocktail: Prepare a solution of iodine (I₂, 5-10 equivalents) in DMF. To minimize side reactions, the solution should be added dropwise.
-
Reaction: Add the iodine solution to the resin and agitate at room temperature. The reaction is often accompanied by a color change.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the formation of the cyclized peptide by HPLC-MS. The reaction is typically complete in 1-2 hours.[7]
-
Quenching and Washing: Quench the excess iodine by washing the resin with a solution of ascorbic acid or sodium thiosulfate in DMF until the resin and solution are colorless. Follow with extensive washing with DMF and DCM.
Visualization of Orthogonal Synthesis Strategies
The following diagrams illustrate the orthogonal relationship between the SIT and Acm protecting groups in the context of Fmoc-SPPS for the synthesis of a peptide with two disulfide bonds.
Caption: Orthogonal synthesis pathways for a two-disulfide peptide.
The diagram above illustrates two possible strategies (Path A and Path B) to achieve the regioselective formation of two disulfide bonds using the orthogonal pair of Cys(SIT) and Cys(Acm).
Caption: Deprotection logic for SIT and Acm protecting groups.
This diagram highlights the orthogonal nature of the deprotection chemistries for this compound and Fmoc-Cys(Acm)-OH.
Conclusion
Both this compound and Fmoc-Cys(Acm)-OH are valuable tools for the synthesis of complex, multi-disulfide-containing peptides. The choice between them depends on the specific requirements of the synthetic strategy.
-
This compound is an excellent choice when mild, reductive deprotection is desired, potentially minimizing side reactions and racemization. Its orthogonality with oxidatively cleavable groups like Acm makes it a powerful component of a multi-disulfide synthesis toolbox.
-
Fmoc-Cys(Acm)-OH remains a robust and reliable option, offering exceptional stability that allows for intermediate purification. Its well-established deprotection protocol leading directly to disulfide formation is a significant advantage in many synthetic schemes.
Ultimately, a thorough understanding of the properties and deprotection chemistries of both these reagents will empower researchers to design more efficient and successful strategies for the synthesis of complex and biologically important peptides.
References
- 1. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 2545642-31-5 | Benchchem [benchchem.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 8. nbinno.com [nbinno.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Deprotection Kinetics: A Comparative Analysis of Fmoc-L-Cys(SIT)-OH and Fmoc-Cys(StBu)-OH
For researchers, scientists, and professionals in drug development, the efficient synthesis of peptides is paramount. The strategic use of protecting groups for cysteine residues is a critical aspect of this process, directly impacting yield and purity. This guide provides an objective comparison of the deprotection kinetics of two commonly used cysteine derivatives, Fmoc-L-Cys(SIT)-OH and Fmoc-Cys(StBu)-OH, supported by experimental data to inform the selection of the optimal reagent for your peptide synthesis needs.
The sec-isoamyl mercaptan (SIT) and tert-butylsulfenyl (StBu) protecting groups are both employed to shield the reactive thiol side chain of cysteine during solid-phase peptide synthesis (SPPS). However, their lability under reductive cleavage conditions differs significantly, which can have profound implications for synthesis efficiency and the integrity of the final peptide product.
Comparative Deprotection Kinetics
Experimental data reveals a marked difference in the rate of deprotection between the SIT and StBu groups when subjected to reduction by dithiothreitol (DTT). The SIT group is cleaved at a considerably faster rate than the StBu group, a phenomenon attributed to reduced steric hindrance around the disulfide bond in the SIT derivative.
The addition of water to the reaction mixture has been shown to accelerate the deprotection of both groups. This is likely due to improved solvation of the reactants and intermediates, facilitating the thiol-disulfide exchange reaction.
| Protecting Group | Deprotection Conditions | Time for Complete Deprotection |
| Fmoc-Cys(SIT)-OH | DTT in organic solvent | 160 minutes |
| DTT in organic solvent with 5% water | < 40 minutes | |
| Fmoc-Cys(StBu)-OH | DTT in organic solvent | > 500 minutes (only 60% deprotection) |
| DTT in organic solvent with 5% water | 250 minutes |
Experimental Protocols
The following protocols outline the general methodology for comparing the deprotection kinetics of this compound and Fmoc-Cys(StBu)-OH.
Materials
-
This compound
-
Fmoc-Cys(StBu)-OH
-
Dithiothreitol (DTT)
-
Organic solvent (e.g., N,N-Dimethylformamide, DMF)
-
Deionized water
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase HPLC column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
UV detector
Deprotection Reaction
-
Prepare stock solutions of this compound and Fmoc-Cys(StBu)-OH in the chosen organic solvent.
-
Prepare a stock solution of DTT in the same organic solvent.
-
In separate reaction vessels, mix the protected cysteine derivative solution with the DTT solution to initiate the deprotection reaction. For reactions including water, add the appropriate volume of deionized water to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., room temperature).
-
At specific time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots, for example, by dilution with the HPLC mobile phase A.
HPLC Analysis
-
Inject the quenched aliquots into the HPLC system.
-
Separate the components using a C18 reverse-phase column with a linear gradient of mobile phase B into mobile phase A.
-
Monitor the elution of the protected and deprotected cysteine derivatives using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Quantify the percentage of deprotection at each time point by integrating the peak areas of the starting material and the product.
-
Plot the percentage of deprotection against time to determine the reaction kinetics.
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for comparing deprotection kinetics.
Caption: Reductive cleavage of SIT and StBu protecting groups by DTT.
Conclusion
The choice between this compound and Fmoc-Cys(StBu)-OH for peptide synthesis should be guided by the desired deprotection kinetics and the specific requirements of the synthetic strategy. For applications requiring rapid and efficient deprotection of the cysteine residue, this compound presents a clear advantage due to its significantly faster cleavage rate in the presence of DTT. The sluggish and often incomplete removal of the StBu group can lead to lower yields and the presence of protected impurities in the final product. The acceleration of deprotection by the addition of water is a useful consideration for optimizing reaction conditions for both protecting groups. This guide provides the foundational data and protocols to enable an informed decision for the successful synthesis of complex cysteine-containing peptides.
A Comparative Guide to SIT Protection in Complex Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate process of complex peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This is particularly critical when dealing with peptides containing multiple cysteine residues, where the formation of correct disulfide bridges is a significant challenge. This guide provides an objective comparison of the Sec-isoamyl Mercaptan (SIT) protecting group for cysteine with other common alternatives, supported by available experimental insights.
Cysteine Protecting Groups: A Comparative Overview
The synthesis of peptides with multiple disulfide bonds necessitates an orthogonal protection strategy, where different protecting groups can be selectively removed under specific conditions to allow for controlled, sequential disulfide bond formation.[1] The choice of the thiol protecting group for cysteine is a crucial decision that can significantly impact the success of the synthesis.[1]
Here, we compare the properties of the SIT group with other commonly used cysteine protecting groups in Solid-Phase Peptide Synthesis (SPPS).
| Protecting Group | Abbreviation | Removal Conditions | Key Characteristics |
| Sec-isoamyl Mercaptan | SIT | Mild reduction with dithiothreitol (DTT).[2][3] | Fully compatible with Fmoc- and Boc-SPPS; stable in basic conditions (piperidine); faster deprotection compared to StBu; shows less racemization compared to StBu and Trt.[4] |
| tert-butylthio | StBu | Reduction with thiols (e.g., DTT, mercaptoethanol). | Slower removal compared to SIT; complete removal may require extended reaction times or the addition of water.[4][5] |
| Trityl | Trt | Acid-labile (e.g., TFA); can be removed during final cleavage from the resin. | Prone to cause more racemization compared to SIT.[4] |
| Acetamidomethyl | Acm | Requires specific reagents like iodine or N-chlorosuccinimide (NCS) for removal and disulfide bond formation.[2] | Orthogonal to many other protecting groups; removal conditions can be harsh.[2] |
| Diphenylmethyl | Dpm | Acid-labile, typically removed with strong acid (e.g., TFA).[2] | Offers a different level of acid lability compared to Trt. |
Experimental Workflows and Methodologies
The successful synthesis of complex peptides relies on a well-defined workflow. Below are graphical representations of the general Solid-Phase Peptide Synthesis (SPPS) cycle and a specific workflow for the application of SIT protection in the synthesis of a peptide with a disulfide bridge.
Experimental Protocols
Below are generalized protocols for key experimental procedures. These should be optimized for specific peptide sequences and scales.
General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: The appropriate resin is swelled in a suitable solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group is removed by treating the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess piperidine and byproducts.
-
Amino Acid Coupling: The Fmoc-protected amino acid (including Fmoc-Cys(SIT)-OH) is pre-activated with a coupling agent (e.g., DIC/Oxyma or HBTU/DIPEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM to remove unreacted reagents.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed by treatment with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-4 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for SIT Group Removal and Disulfide Bridge Formation
This protocol is performed on the purified linear peptide containing Cys(SIT) residues.
-
Dissolution: The purified linear peptide is dissolved in a suitable buffer (e.g., ammonium bicarbonate or phosphate buffer, pH 7-8).
-
SIT Deprotection: A solution of dithiothreitol (DTT) is added to the peptide solution to a final concentration of 10-20 equivalents per SIT group. The reaction is stirred at room temperature.[2] The progress of the deprotection can be monitored by HPLC.[4] In a comparative study, the complete removal of SIT with DTT was observed in under 40 minutes with the addition of 5% water, whereas StBu removal took 250 minutes under the same conditions.[4]
-
Removal of Reducing Agent: Once the SIT groups are removed, the DTT can be removed by methods such as size-exclusion chromatography or acidification followed by ether precipitation of the peptide.
-
Oxidative Folding: The free thiol groups are then oxidized to form the disulfide bridge. This can often be achieved by dissolving the peptide at a low concentration (0.1-1 mg/mL) in a slightly basic buffer (pH 7.5-8.5) and stirring in the presence of air. Other oxidizing agents can also be used.
-
Final Purification: The cyclized peptide is purified by RP-HPLC to isolate the correctly folded product.
Validation and Advantages of SIT Protection
The SIT protecting group offers several advantages for the synthesis of complex, cysteine-containing peptides:
-
Orthogonality: SIT is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage, making it fully compatible with standard Fmoc-SPPS strategies.[4][5]
-
Mild Removal: The deprotection of SIT is achieved under mild reductive conditions, which is compatible with sensitive peptide sequences.[3]
-
Faster Deprotection Kinetics: Experimental data indicates that SIT is removed significantly faster than the commonly used StBu group, which can improve the efficiency of the overall synthesis.[4]
-
Reduced Racemization: Studies have shown that the use of SIT-protected cysteine results in less racemization compared to Trt-protected cysteine.[4]
-
Versatility: The SIT group can be removed either in solution or while the peptide is still attached to the resin, offering flexibility in the synthetic strategy.[2][3]
References
Fmoc-L-Cys(SIT)-OH in Automated Peptide Synthesis: A Comparative Performance Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is paramount to achieving high purity and yield. This is particularly critical for cysteine-containing peptides, where the reactive thiol side chain necessitates robust protection. This guide provides a comprehensive comparison of Fmoc-L-Cys(SIT)-OH, a disulfide-based protected cysteine derivative, with other commonly used alternatives in automated solid-phase peptide synthesis (SPPS).
The sec-isoamyl mercaptan (SIT) protecting group offers a unique combination of stability and lability, positioning it as a valuable tool in the synthesis of complex peptides, especially those containing multiple disulfide bridges. This guide presents available experimental data to objectively assess its performance against established protecting groups such as S-tert-butylthio (StBu), Trityl (Trt), and Acetamidomethyl (Acm).
Comparative Performance of Cysteine Protecting Groups
The choice of a cysteine protecting group significantly impacts several key aspects of peptide synthesis, including coupling efficiency, the extent of side reactions like racemization, and the ease of deprotection. The following table summarizes the performance characteristics of this compound in comparison to other widely used Fmoc-cysteine derivatives.
| Protecting Group | Key Advantages | Key Disadvantages | Reported Racemization |
| SIT (sec-isoamyl mercaptan) | - Rapid deprotection under reducing conditions- High stability to piperidine | - Limited quantitative data on racemization and coupling efficiency in the public domain | Reported to be lower than StBu and Trt |
| StBu (S-tert-butylthio) | - Good stability in SPPS | - Slow and sometimes incomplete deprotection- Potential for side reactions during prolonged synthesis | Moderate |
| Trt (Trityl) | - Easily cleaved with standard TFA cocktails- Cost-effective | - Prone to racemization, especially with base-mediated coupling- Steric hindrance can affect coupling | High, particularly with certain coupling reagents and bases |
| Acm (Acetamidomethyl) | - Orthogonal to Trt and tBu groups, allowing for sequential disulfide bond formation- Stable to standard SPPS conditions | - Requires specific deprotection conditions (e.g., iodine, silver trifluoroacetate) | Low to moderate |
Deprotection Kinetics: this compound vs. Fmoc-L-Cys(StBu)-OH
A key advantage of the SIT protecting group is its rapid and efficient removal under mild reducing conditions, which is particularly beneficial for sensitive peptide sequences. A comparative study monitoring the deprotection of Fmoc-Cys(SIT)-OH and Fmoc-Cys(StBu)-OH using dithiothreitol (DTT) as the reducing agent revealed significant differences in their deprotection kinetics.
| Protecting Group | Deprotection Time (without 5% H₂O) | Deprotection Time (with 5% H₂O) |
| This compound | 160 minutes (complete) | < 40 minutes (complete) |
| Fmoc-L-Cys(StBu)-OH | 500 minutes (60% complete) | 250 minutes (complete) |
These data clearly demonstrate the superior deprotection efficiency of the SIT group over the more commonly used StBu group. The addition of a small amount of water significantly accelerates the deprotection of both, but the SIT group remains substantially more labile.[1][2]
Experimental Protocols
To provide a practical context for the use of this compound and its alternatives, this section details a representative experimental protocol for the automated synthesis of a model cysteine-containing peptide.
Model Peptide Synthesis: Oxytocin (CYIQNCPLG-NH₂)
Oxytocin is a nonapeptide hormone containing one disulfide bridge, making it an excellent model for comparing the performance of different cysteine protecting groups.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including this compound or other Fmoc-Cys derivative)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine (recommended for reducing racemization)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
SIT deprotection solution: 50 mM DTT in a buffered solution (e.g., 0.1 M Tris, pH 8) with 5% H₂O
-
Oxidizing agent for disulfide bond formation: 0.1 M Iodine in methanol or air oxidation in a basic buffer.
Instrumentation:
-
Automated peptide synthesizer
-
HPLC system for purification and analysis
-
Mass spectrometer for identity confirmation
Automated Synthesis Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the resin.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents) with HBTU/HOBt (3.9 equivalents) and DIPEA or 2,4,6-Collidine (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow to react for 30-60 minutes.
-
For cysteine coupling, to minimize racemization, it is recommended to use 2,4,6-Collidine as the base and avoid pre-activation.
-
-
Washing: Wash the resin with DMF.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM (Dichloromethane), and dry under vacuum.
Cleavage and Deprotection:
-
Cleavage from Resin: Treat the dried peptidyl-resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether.
-
Purification: Purify the crude peptide by preparative HPLC.
SIT Group Deprotection and Disulfide Bond Formation:
-
SIT Deprotection: Dissolve the purified peptide in the SIT deprotection solution and stir for 40 minutes at room temperature.
-
Desalting: Desalt the peptide solution using a suitable method (e.g., solid-phase extraction).
-
Oxidation:
-
Air Oxidation: Dissolve the deprotected peptide in a dilute aqueous ammonium bicarbonate buffer (pH 8-8.5) and stir vigorously, open to the atmosphere, for several hours until the reaction is complete as monitored by HPLC.
-
Iodine Oxidation: Dissolve the deprotected peptide in methanol and add a 0.1 M solution of iodine in methanol dropwise until a persistent yellow color is observed. Quench the excess iodine with a solution of ascorbic acid.
-
-
Final Purification: Purify the cyclized peptide by preparative HPLC.
Visualizing the Workflow
The following diagrams illustrate the key stages of the automated peptide synthesis workflow.
References
Head-to-Head Comparison: SIT vs. MOT Protecting Groups in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and stereoselectivity. Among the myriad of choices for the protection of hydroxyl groups, silylium-ion-type (SIT) and methoxymethyl-type (MOT) protecting groups are frequently employed. This guide provides an objective, data-driven comparison of these two classes, focusing on the widely used tert-butyldimethylsilyl (TBS) ether as a representative SIT group and the methoxymethyl (MOM) ether as a key example of an MOT group.
At a Glance: Key Differences
| Feature | SIT (e.g., TBS) | MOT (e.g., MOM) |
| Chemical Class | Silyl Ether | Acetal |
| Protection Reagents | TBSCl, TBSOTf with a base (e.g., imidazole, 2,6-lutidine) | MOMCl with a hindered base (e.g., DIPEA), or dimethoxymethane with an acid catalyst |
| Primary Deprotection | Fluoride ions (e.g., TBAF, HF) | Acidic conditions (e.g., HCl, TFA) |
| Stability to Acid | Labile, dependent on steric bulk of silyl group | Generally stable to weak acids, cleaved by strong acids |
| Stability to Base | Generally stable | Stable |
| Orthogonality | Orthogonal to acid-labile and base-labile groups | Orthogonal to fluoride-labile and some base-labile groups |
Quantitative Stability Comparison
The stability of a protecting group is a critical factor in its selection. Silyl ethers exhibit a wide range of stability that is highly dependent on the steric bulk of the substituents on the silicon atom. MOT-type protecting groups, being acetals, are primarily sensitive to acidic conditions.
Table 1: Relative Stability of Silyl Ethers to Acidic and Basic Hydrolysis
| Silyl Ether | Relative Rate of Acidic Hydrolysis (vs. TMS=1) | Relative Rate of Basic Hydrolysis (vs. TMS=1) |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | 10-100 |
| TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
Data sourced from Greene's Protective Groups in Organic Synthesis.[1]
MOM ethers are generally stable to bases but are cleaved under acidic conditions. Their rate of cleavage is comparable to or slightly slower than other acetals like THP ethers. The stability of TBS ethers to acidic conditions is significantly greater than that of TMS and TES ethers, making them more robust for multi-step synthesis.[1]
Reaction Mechanisms
The distinct mechanisms of protection and deprotection for SIT and MOT groups form the basis of their orthogonality.
SIT (TBS) Protecting Group
The protection of an alcohol with TBSCl is typically catalyzed by a base like imidazole, which is believed to proceed through a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole.[2] Deprotection is most commonly achieved using a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF). The driving force for this reaction is the formation of the very strong Si-F bond.[2] Acid-catalyzed deprotection is also possible, though less common for TBS ethers compared to simpler silyl ethers.
MOT (MOM) Protecting Group
The introduction of a MOM group can be achieved by reacting an alcohol with MOMCl in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA).[3] The deprotection of MOM ethers is typically carried out under acidic conditions, which involves protonation of one of the ether oxygens, followed by cleavage to form an oxonium ion and the free alcohol.
Experimental Protocols
Below are representative experimental protocols for the protection and deprotection of alcohols using TBS and MOM groups.
SIT (TBS) Protection and Deprotection
Protection of a Primary Alcohol with TBSCl
-
Reagents: Primary alcohol, tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq.), imidazole (2.5 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Procedure: To a solution of the alcohol in DMF, add imidazole and TBSCl. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[2]
Deprotection of a TBS Ether using TBAF
-
Reagents: TBS-protected alcohol, tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 2-3 eq.), and tetrahydrofuran (THF).
-
Procedure: To a solution of the TBS ether in THF, add the TBAF solution. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed in vacuo, and the residue is purified by flash column chromatography.[2]
MOT (MOM) Protection and Deprotection
Protection of an Alcohol with MOMCl
-
Reagents: Alcohol, chloromethyl methyl ether (MOMCl, carcinogenic, handle with care), N,N-diisopropylethylamine (DIPEA), and dichloromethane (DCM).
-
Procedure: To a solution of the alcohol in DCM, add DIPEA followed by the dropwise addition of MOMCl at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.[3]
Deprotection of a MOM Ether using Acid
-
Reagents: MOM-protected alcohol, hydrochloric acid (HCl), and methanol (MeOH).
-
Procedure: The MOM ether is dissolved in methanol, and a catalytic amount of concentrated HCl is added. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The reaction is neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and the methanol is removed under reduced pressure. The residue is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the deprotected alcohol, which may be further purified by chromatography.
Case Study: Total Synthesis of (+)-Discodermolide
The total synthesis of the potent antitumor agent (+)-discodermolide by Smith and coworkers provides an excellent example of the strategic use of both TBS and MOM protecting groups. The convergent synthesis involves the preparation of three key fragments, where the orthogonal nature of these protecting groups is crucial for the successful construction of the complex molecule.
In this synthesis, a primary alcohol in one fragment is protected as a robust TBS ether, while a secondary alcohol in another fragment is masked as a MOM ether. This strategy allows for the selective deprotection of the MOM ether under acidic conditions to unmask a hydroxyl group for a subsequent reaction, while the TBS ether remains intact. The TBS group is then removed in a later "global deprotection" step under conditions that also effect the final lactonization to yield (+)-discodermolide.[2]
Conclusion
Both SIT (represented by TBS) and MOT (represented by MOM) protecting groups are powerful tools in the arsenal of the synthetic chemist. The choice between them depends on the specific requirements of the synthetic route, particularly the planned reaction conditions in subsequent steps.
-
SIT (TBS) protecting groups are ideal when stability to a wide range of non-acidic and non-fluoride-containing reagents is required. Their removal with fluoride is a highly specific and mild deprotection method, making them excellent for orthogonal strategies.
-
MOT (MOM) protecting groups are advantageous when subsequent reactions are to be carried out under basic or nucleophilic conditions. Their acid-lability allows for selective removal in the presence of fluoride-sensitive groups like silyl ethers.
A thorough understanding of their respective stabilities, mechanisms, and orthogonality is essential for the design and successful execution of complex molecular syntheses in research and drug development.
References
- 1. Total synthesis of the potent microtubule-stabilizing agent (+)-discodermolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Morken Synthesis of (+)-Discodermolide [organic-chemistry.org]
Fmoc-L-Cys(SIT)-OH: A Cost-Effectiveness Analysis for Large-Scale Peptide Synthesis
A detailed comparison of Fmoc-L-Cys(SIT)-OH with other common cysteine protecting groups reveals its potential for significant cost and time savings in large-scale solid-phase peptide synthesis (SPPS), primarily driven by its rapid and efficient deprotection, and reduced risk of side reactions.
In the landscape of therapeutic peptide development and manufacturing, the selection of appropriate protecting groups is a critical factor influencing process efficiency, purity of the final product, and overall cost. For cysteine-containing peptides, which are prevalent in many bioactive molecules, the choice of the thiol protecting group is of paramount importance. This guide provides a comprehensive cost-effectiveness analysis of the more recently developed this compound, comparing it with established alternatives such as Fmoc-L-Cys(Trt)-OH, Fmoc-L-Cys(Acm)-OH, and Fmoc-L-Cys(StBu)-OH.
The sec-isoamyl mercaptan (SIT) protecting group, a disulfide-based protection, offers a compelling balance of stability during solid-phase peptide synthesis (SPPS) and remarkable lability under mild reductive conditions for its removal.[1][2] This translates to tangible benefits in large-scale production, where time, reagent consumption, and final product purity are key determinants of economic viability.
Performance Comparison: Deprotection Efficiency and Side Reaction Propensity
The primary advantage of this compound lies in its significantly faster and more complete deprotection compared to other disulfide-based protecting groups like S-tert-butylthio (StBu). Experimental data demonstrates that the SIT group can be completely removed in under 40 minutes using dithiothreitol (DTT) in the presence of water, whereas the StBu group requires over 4 hours for complete removal under similar conditions.[3] This rapid deprotection translates to shorter cycle times in a large-scale manufacturing setting, leading to increased throughput and reduced operational costs.
Furthermore, studies have indicated that peptides synthesized using this compound exhibit a lower propensity for racemization compared to those synthesized with Fmoc-L-Cys(StBu)-OH. In some instances, the level of racemization with the SIT group was even lower than that observed with the widely used trityl (Trt) protecting group. Minimizing racemization is crucial for the synthesis of therapeutic peptides, as the presence of diastereomeric impurities can impact biological activity and necessitate costly and time-consuming purification steps.
The trityl (Trt) group, while a cost-effective and popular choice for routine synthesis, is acid-labile and is removed during the final cleavage from the resin. This can be a limitation when orthogonal deprotection strategies are required for the synthesis of complex peptides with multiple disulfide bonds. The acetamidomethyl (Acm) group offers orthogonality but its removal often requires harsh reagents like mercury(II) acetate, which are undesirable in a large-scale pharmaceutical manufacturing environment due to toxicity and disposal concerns.
Cost Analysis
A direct comparison of the catalogue prices for the Fmoc-protected cysteine derivatives reveals that this compound is currently priced at a premium compared to the more established Fmoc-L-Cys(Trt)-OH and Fmoc-L-Cys(StBu)-OH on a per-gram basis. However, a comprehensive cost-effectiveness analysis must consider the total cost of synthesis, including reagents, solvents, instrument time, and purification.
The faster deprotection of the SIT group leads to significant savings in instrument time and labor costs, which are major contributors to the overall cost of large-scale peptide synthesis. The reduced need for extensive purification due to lower racemization and potentially cleaner deprotection reactions further enhances its cost-effectiveness. The mild deprotection conditions also contribute to a greener chemical process with less hazardous waste.
For a detailed cost comparison, researchers and production managers should solicit bulk quotes from suppliers for all relevant protected amino acids and deprotection reagents.
Table 1: Performance Comparison of Cysteine Protecting Groups
| Protecting Group | Deprotection Conditions | Deprotection Time | Key Advantages | Key Disadvantages |
| SIT (sec-isoamyl mercaptan) | Dithiothreitol (DTT) | < 40 minutes[3] | Fast and clean deprotection, low racemization[4] | Higher initial cost of Fmoc-amino acid |
| Trt (Trityl) | Trifluoroacetic acid (TFA) | During final cleavage | Cost-effective for simple peptides | Not suitable for orthogonal strategies |
| Acm (Acetamidomethyl) | Mercury(II) acetate, Iodine | Variable | Orthogonal to Trt and tBu | Use of toxic heavy metals for removal |
| StBu (S-tert-butylthio) | Dithiothreitol (DTT) | > 4 hours[3] | Stable protecting group[5] | Slow and sometimes incomplete deprotection[3] |
Table 2: Illustrative Cost Comparison of Fmoc-Protected Cysteine Derivatives and Deprotection Reagents (Small Scale)
| Compound | Supplier Example | Price (USD) | Quantity |
| This compound | Iris Biotech | $960.00 | 5 g[3] |
| Fmoc-L-Cys(Trt)-OH | AdooQ Bioscience | $30.00 | 100 g[6] |
| Fmoc-L-Cys(Acm)-OH | MyBioSource | Inquire for price | - |
| Fmoc-L-Cys(StBu)-OH | Bachem | CHF 179.80 | 5 g[6] |
| Dithiothreitol (DTT) | G-Biosciences | $850.00 | 100 g |
| Trifluoroacetic acid (TFA) | Fisher Scientific | $492.65 | 500 mL |
Note: Prices are for illustrative purposes only and may vary significantly based on supplier, purity, and quantity. Bulk pricing for large-scale synthesis will be substantially different.
Experimental Protocols
The following are generalized protocols for the incorporation and deprotection of this compound and its alternatives in Fmoc-based solid-phase peptide synthesis. Specific parameters may need to be optimized based on the peptide sequence and the scale of the synthesis.
General Fmoc-SPPS Protocol
Solid-phase peptide synthesis is typically performed on a resin support in an automated synthesizer. Each cycle of amino acid addition consists of two main steps:
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, DIC/Oxyma) and coupled to the newly exposed N-terminus of the peptide chain.
These steps are repeated until the desired peptide sequence is assembled.
Protocol 1: Synthesis and Deprotection using this compound
Synthesis:
-
Incorporate this compound into the peptide sequence using standard Fmoc-SPPS coupling protocols. The SIT group is stable to the basic conditions of Fmoc removal.
On-Resin Deprotection:
-
After completion of the peptide chain elongation, wash the peptidyl-resin thoroughly with DMF.
-
Prepare a deprotection solution of 10-20 equivalents of Dithiothreitol (DTT) in a mixture of DMF and water (e.g., 95:5 v/v).
-
Add the deprotection solution to the resin and agitate at room temperature.
-
Monitor the deprotection reaction by HPLC. The reaction is typically complete within 40 minutes.[3]
-
Wash the resin extensively with DMF and then with a solvent suitable for the subsequent step (e.g., DCM for cleavage).
Cleavage from Resin:
-
Cleave the peptide from the resin and remove other side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5).
Protocol 2: Synthesis and Deprotection using Fmoc-L-Cys(Trt)-OH
Synthesis:
-
Incorporate Fmoc-L-Cys(Trt)-OH using standard Fmoc-SPPS coupling protocols.
Deprotection and Cleavage:
-
The Trt group is labile to acid and is removed simultaneously with the cleavage of the peptide from the resin.
-
Treat the peptidyl-resin with a TFA cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours at room temperature.
Protocol 3: Synthesis and Deprotection using Fmoc-L-Cys(StBu)-OH
Synthesis:
-
Incorporate Fmoc-L-Cys(StBu)-OH using standard Fmoc-SPPS coupling protocols.
On-Resin Deprotection:
-
Wash the peptidyl-resin with DMF.
-
Prepare a deprotection solution of DTT (typically a larger excess and longer reaction time are required compared to SIT) in DMF or a DMF/water mixture.
-
Agitate the resin with the deprotection solution at room temperature for at least 4 hours, monitoring the reaction by HPLC.[3]
-
Wash the resin thoroughly before proceeding to cleavage.
Visualizing the Workflow
Caption: Comparative workflow for peptide synthesis using different cysteine protecting groups.
Conclusion
For large-scale synthesis of cysteine-containing peptides, this compound presents a compelling case for improved cost-effectiveness despite its higher initial raw material cost. The significant reduction in deprotection time, coupled with a lower risk of racemization, can lead to substantial savings in overall production costs by increasing throughput and simplifying purification processes. While Fmoc-L-Cys(Trt)-OH remains a viable and economical option for simpler peptides not requiring orthogonal protection, and Fmoc-L-Cys(StBu)-OH offers a stable alternative, the superior performance characteristics of this compound make it a highly attractive option for efficient and high-quality large-scale peptide manufacturing. Researchers and drug development professionals are encouraged to perform a thorough in-house evaluation to quantify the specific cost benefits for their target peptides and production processes.
References
A Comparative Guide to Cysteine Protecting Groups: Benchmarking Fmoc-L-Cys(SIT)-OH
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, particularly for cysteine-rich peptides and peptidomimetics, the choice of protecting group for the thiol side chain of cysteine is a critical determinant of success. This decision profoundly impacts synthesis efficiency, final peptide purity, and the feasibility of forming specific disulfide bridges. This guide provides an objective comparison of the performance of the disulfide-based protecting group, S-sec-isoamylthio (SIT), as Fmoc-L-Cys(SIT)-OH, against other commonly employed cysteine protecting groups. The comparison is supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
The strategic selection of a cysteine protecting group hinges on its stability throughout the solid-phase peptide synthesis (SPPS) and its selective and efficient removal under conditions that do not compromise the integrity of the peptide.[1][2] This guide focuses on a comparative analysis of four key cysteine protecting groups: Trityl (Trt), Acetamidomethyl (Acm), 4-Methoxytrityl (Mmt), and the more recent addition, S-sec-isoamylthio (SIT).
Performance Comparison of Cysteine Protecting Groups
The selection of an appropriate cysteine protecting group is a balancing act between stability during synthesis and ease of cleavage upon completion. The following tables summarize the key performance characteristics of this compound in comparison to Fmoc-L-Cys(Trt)-OH, Fmoc-L-Cys(Acm)-OH, and Fmoc-L-Cys(Mmt)-OH.
| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Key Disadvantages |
| SIT | -S-S-CH(CH₃)CH₂CH₃ | Reducing agents (e.g., DTT, TCEP)[3][4] | Fully compatible with Fmoc/tBu SPPS; Faster deprotection than StBu; Less racemization compared to StBu and Trt[4] | Relatively new, less historical data compared to others. |
| Trt | -S-C(C₆H₅)₃ | Strong acid (e.g., TFA)[5][6] | Widely used; Cleaved simultaneously with resin cleavage and other side-chain protecting groups[7] | Can lead to reattachment to the thiol group; May cause racemization[8] |
| Acm | -S-CH₂-NH-CO-CH₃ | Heavy metal salts (e.g., Hg(OAc)₂, AgOTf) or Iodine[5][9] | Orthogonal to acid- and base-labile groups; Allows for purification of the protected peptide[7] | Use of toxic heavy metals for cleavage; Can be difficult to remove completely[4][5] |
| Mmt | -S-C(C₆H₅)₂(C₆H₄-p-OCH₃) | Very mild acid (e.g., 1% TFA in DCM)[10] | Highly acid-labile, allowing for selective on-resin deprotection; Orthogonal to Trt and tBu groups | Potential for premature deprotection if not handled carefully. |
Quantitative Data Summary
The following table provides a quantitative comparison of key performance metrics for the selected protecting groups.
| Parameter | This compound | Fmoc-L-Cys(Trt)-OH | Fmoc-L-Cys(Acm)-OH | Fmoc-L-Cys(Mmt)-OH |
| Deprotection Time | < 40 min (with DTT and 5% H₂O)[4] | Simultaneous with resin cleavage (typically 1-3 hours with TFA) | Variable, can be sluggish[5] | ~10-30 min (with 1% TFA in DCM) |
| Racemization | Lower than Trt and StBu[4] | Can be significant, especially at the C-terminus[8] | Generally low | Not reported as a significant issue |
| Orthogonality | Orthogonal to acid- and base-labile groups | Not orthogonal to standard acid-labile groups | Fully orthogonal to acid- and base-labile groups | Orthogonal to Trt, tBu, and other less acid-sensitive groups |
| Cleavage Reagents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | Trifluoroacetic acid (TFA) | Mercury(II) acetate, Silver trifluoromethanesulfonate, Iodine | Dilute Trifluoroacetic acid (TFA) |
Experimental Workflows and Logical Relationships
The following diagrams illustrate a typical Solid-Phase Peptide Synthesis (SPPS) workflow and the orthogonal deprotection strategy enabled by the use of different cysteine protecting groups.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. bachem.com [bachem.com]
- 2. rsc.org [rsc.org]
- 3. bachem.com [bachem.com]
- 4. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. discovery.iese.edu [discovery.iese.edu]
- 8. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Fmoc-L-Cys(SIT)-OH: A Comprehensive Guide for Laboratory Personnel
For Immediate Release
To ensure the safety of laboratory personnel and maintain environmental compliance, this document provides essential procedural guidance for the proper disposal of Fmoc-L-Cys(SIT)-OH. This guide is intended for researchers, scientists, and drug development professionals who handle this reagent in laboratory settings.
I. Understanding the Compound: Safety and Hazard Profile
This compound is a derivative of the amino acid L-cysteine, widely used in solid-phase peptide synthesis (SPPS). It is a white to off-white powder, soluble in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), but poorly soluble in water. While the compound itself is not classified as hazardous, its disposal requires careful consideration due to its chemical components and the byproducts generated during its use.
The key components influencing disposal procedures are:
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This protecting group is removed under basic conditions, typically with piperidine in DMF. The resulting waste stream contains dibenzofulvene and its adducts, which should be treated as hazardous chemical waste.
-
SIT (sec-isoamyl mercaptan) group: This disulfide-based protecting group is derived from sec-isoamyl mercaptan. Mercaptans are known for their strong, unpleasant odors and potential reactivity.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C23H27NO4S2 |
| Molecular Weight | 445.6 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents (e.g., DMF, DCM), insoluble in water |
II. Step-by-Step Disposal Procedures
Adherence to the following protocols is crucial for the safe disposal of this compound and associated waste.
A. Disposal of Unused or Expired Solid this compound
-
Segregation: Do not mix solid this compound with other chemical waste.
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the quantity, and the date of disposal.
-
Collection: Dispose of the container through your institution's hazardous waste management program. Consult your institution's safety officer for specific collection schedules and procedures.
B. Disposal of Waste from Solid-Phase Peptide Synthesis (SPPS)
Waste generated during SPPS, including reaction mixtures, wash solvents, and deprotection solutions, must be handled as hazardous waste.
-
Collect all liquid waste: This includes solvents (DMF, DCM), piperidine solutions used for Fmoc deprotection, and cleavage cocktails (e.g., containing trifluoroacetic acid - TFA).
-
Designated Waste Container: Use a designated, properly labeled hazardous waste container for all liquid waste from the synthesis process. The label should clearly indicate "Hazardous Waste," the chemical constituents (e.g., DMF, Piperidine, TFA, Fmoc-byproducts), and the date.
-
Mercaptan Treatment (for SIT group cleavage waste): If the SIT group is cleaved during your synthesis, the resulting waste will contain sec-isoamyl mercaptan. Small quantities of mercaptans can be chemically inactivated by oxidation before collection.[1]
-
Procedure: In a well-ventilated fume hood, cautiously add a 10% solution of sodium hypochlorite (bleach) to the mercaptan-containing waste with stirring. The goal is to oxidize the mercaptan to a less odorous and less reactive sulfonic acid.[1] The amount of bleach required will depend on the concentration of the mercaptan.
-
Caution: This reaction can be exothermic. Add the bleach slowly and cool the container if necessary.
-
-
Final Disposal: Once collected and, if necessary, treated, the hazardous waste container should be disposed of through your institution's official chemical waste disposal service.
III. Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and its associated waste streams.
Caption: Workflow for the proper disposal of solid and liquid waste containing this compound.
IV. Key Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its associated waste.
-
Ventilation: All handling and treatment of waste, especially mercaptan-containing solutions, must be performed in a certified chemical fume hood to avoid inhalation of vapors.
-
Regulatory Compliance: Disposal of all chemical waste must be in strict accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
